molecular formula C47H86N7O17P3S B15545742 12-Methylpentacosanoyl-CoA

12-Methylpentacosanoyl-CoA

Cat. No.: B15545742
M. Wt: 1146.2 g/mol
InChI Key: NSJMVDHVFNBFMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

12-Methylpentacosanoyl-CoA is a useful research compound. Its molecular formula is C47H86N7O17P3S and its molecular weight is 1146.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C47H86N7O17P3S

Molecular Weight

1146.2 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 12-methylpentacosanethioate

InChI

InChI=1S/C47H86N7O17P3S/c1-5-6-7-8-9-10-11-12-15-18-21-24-35(2)25-22-19-16-13-14-17-20-23-26-38(56)75-30-29-49-37(55)27-28-50-45(59)42(58)47(3,4)32-68-74(65,66)71-73(63,64)67-31-36-41(70-72(60,61)62)40(57)46(69-36)54-34-53-39-43(48)51-33-52-44(39)54/h33-36,40-42,46,57-58H,5-32H2,1-4H3,(H,49,55)(H,50,59)(H,63,64)(H,65,66)(H2,48,51,52)(H2,60,61,62)

InChI Key

NSJMVDHVFNBFMY-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 12-Methylpentacosanoyl-CoA: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 12-Methylpentacosanoyl-CoA, a complex long-chain branched fatty acyl-CoA. Given the limited direct research on this specific molecule, this guide synthesizes information from closely related very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs) to present a thorough understanding of its structure, physicochemical properties, and probable biological roles. This document is intended to serve as a foundational resource for researchers in lipidomics, metabolic disorders, and drug development.

Molecular Structure and Physicochemical Properties

This compound is the coenzyme A thioester of 12-methylpentacosanoic acid. It is characterized by a long 26-carbon acyl chain with a methyl branch at the 12th carbon position.

Chemical Structure:

While a crystal structure of this compound is not publicly available, its 2D structure can be confidently represented based on its constituent parts: the 12-methylpentacosanoic acid and coenzyme A.

Physicochemical Data:

PropertyInferred Value/CharacteristicNotes
Molecular Formula C47H86N7O17P3SBased on chemical structure.
Molecular Weight 1146.21 g/mol Calculated from the molecular formula.
Appearance Likely a white or off-white solidCommon for long-chain acyl-CoAs.
Solubility Poorly soluble in water; soluble in organic solvents like ethanol, methanol, and chloroform.The long hydrocarbon tail imparts hydrophobicity.
Melting Point Expected to be high for a lipid of its size.Long, saturated acyl chains lead to higher melting points.
Boiling Point Not applicable; likely to decompose at high temperatures.
Stability Sensitive to heat, pH extremes, and oxidation. Should be stored at low temperatures (-20°C or below) under an inert atmosphere.The thioester bond is susceptible to hydrolysis.

Probable Biosynthesis and Metabolism

The synthesis and metabolism of this compound are not explicitly detailed in published literature. However, the pathways for very-long-chain and branched-chain fatty acids are well-established and provide a strong model for its biochemical fate.

Biosynthesis

The biosynthesis of this compound likely involves two key stages: the synthesis of its precursor fatty acid, 12-methylpentacosanoic acid, followed by its activation to a CoA thioester.

The formation of the branched very-long-chain fatty acid likely occurs through the fatty acid elongation system in the endoplasmic reticulum.[1] This multi-enzyme complex extends shorter fatty acid precursors by adding two-carbon units from malonyl-CoA.[1] The introduction of the methyl branch may occur via the incorporation of a branched-chain amino acid-derived primer, such as isobutyryl-CoA or 2-methylbutyryl-CoA, during the initial stages of fatty acid synthesis.

Once synthesized, 12-methylpentacosanoic acid is activated to this compound by a family of enzymes known as acyl-CoA synthetases (ACSs). This reaction is ATP-dependent.

Biosynthesis_Workflow cluster_synthesis Fatty Acid Synthesis & Elongation cluster_activation Activation Branched-chain Amino Acid Precursors Branched-chain Amino Acid Precursors Fatty Acid Synthase / Elongase System Fatty Acid Synthase / Elongase System Branched-chain Amino Acid Precursors->Fatty Acid Synthase / Elongase System 12-Methylpentacosanoic Acid 12-Methylpentacosanoic Acid Fatty Acid Synthase / Elongase System->12-Methylpentacosanoic Acid Acyl-CoA Synthetase Acyl-CoA Synthetase 12-Methylpentacosanoic Acid->Acyl-CoA Synthetase This compound This compound Acyl-CoA Synthetase->this compound

Probable biosynthetic workflow for this compound.
Catabolism

The breakdown of very-long-chain and branched-chain fatty acids primarily occurs in peroxisomes.[1] Therefore, it is highly probable that this compound is a substrate for peroxisomal β-oxidation. This process shortens the fatty acyl chain, and the resulting products can then be further metabolized in the mitochondria.

Biological Significance and Signaling Pathways

While the specific functions of this compound are yet to be elucidated, a significant body of research points to the role of very-long-chain and branched-chain fatty acyl-CoAs as signaling molecules, particularly as high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARα).[2][3][4]

PPARα Activation

PPARα is a nuclear receptor that plays a critical role in the regulation of lipid and glucose metabolism.[2][3][4] Upon activation by a ligand, such as a fatty acyl-CoA, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to their increased transcription.

The activation of PPARα by ligands like this compound is expected to upregulate the expression of genes involved in fatty acid transport and oxidation, thereby promoting the catabolism of lipids.

PPARa_Signaling_Pathway This compound This compound PPARa PPARa This compound->PPARa binds PPARa-RXR_Complex PPARα-RXR Complex PPARa->PPARa-RXR_Complex heterodimerizes with RXR RXR RXR->PPARa-RXR_Complex PPRE PPRE (DNA) PPARa-RXR_Complex->PPRE binds to Target_Gene_Expression Target Gene Expression (e.g., Fatty Acid Oxidation Genes) PPRE->Target_Gene_Expression promotes

Proposed PPARα activation pathway by this compound.

Experimental Protocols

The following are generalized protocols for the synthesis, purification, and analysis of long-chain branched fatty acyl-CoAs, which can be adapted for this compound.

Synthesis of this compound

This protocol is adapted from a general method for the synthesis of fatty acyl-CoAs.

Materials:

  • 12-methylpentacosanoic acid

  • Coenzyme A, trilithium salt

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Sodium bicarbonate solution (5%)

  • Brine

Procedure:

  • Activation of the Fatty Acid:

    • Dissolve 12-methylpentacosanoic acid and N-hydroxysuccinimide in anhydrous DMF.

    • Add DCC to the solution and stir at room temperature for 12-16 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Precipitate the NHS-ester of the fatty acid by adding cold, anhydrous diethyl ether.

    • Collect the precipitate by filtration and dry under vacuum.

  • Thioesterification:

    • Dissolve the NHS-ester of 12-methylpentacosanoic acid in a minimal amount of DMF.

    • In a separate flask, dissolve coenzyme A trilithium salt in a 5% sodium bicarbonate solution.

    • Slowly add the NHS-ester solution to the coenzyme A solution with stirring.

    • Allow the reaction to proceed at room temperature for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Purification:

    • The crude product can be purified by solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

Purification by HPLC

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 5 µm, 4.6 x 250 mm)

Mobile Phase:

Gradient:

  • A linear gradient from 20% to 100% Solvent B over 40 minutes.

Detection:

Procedure:

  • Dissolve the crude this compound in a small volume of the initial mobile phase.

  • Inject the sample onto the HPLC column.

  • Collect fractions corresponding to the major peak detected at 260 nm.

  • Combine the pure fractions and lyophilize to obtain the final product.

Analysis by Mass Spectrometry

Instrumentation:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system with an electrospray ionization (ESI) source.

LC Conditions:

  • Use the same HPLC conditions as described for purification.

MS Conditions:

  • Ionization Mode: Positive ESI

  • Scan Mode: Full scan and product ion scan (for structural confirmation).

  • Precursor Ion (for MS/MS): m/z corresponding to [M+H]+ of this compound.

  • Characteristic Fragment Ions: Look for fragments corresponding to the coenzyme A moiety and the fatty acyl chain.

Conclusion and Future Directions

This compound represents a fascinating yet understudied molecule at the intersection of lipid metabolism and cellular signaling. Based on the current understanding of related compounds, it is likely a key player in metabolic regulation through its interaction with nuclear receptors like PPARα. Its unique branched structure may confer specific properties and biological activities that warrant further investigation.

Future research should focus on:

  • The definitive synthesis and characterization of this compound to establish its precise physicochemical properties.

  • In vitro and in vivo studies to confirm its role as a PPARα ligand and to identify other potential protein targets.

  • Exploration of its role in metabolic diseases, such as diabetes and non-alcoholic fatty liver disease, to assess its potential as a biomarker or therapeutic target.

  • Development of specific analytical methods for its detection and quantification in biological samples.

This guide provides a solid framework for initiating research into this promising area of lipid biology and its implications for human health and drug discovery.

References

12-Methylpentacosanoyl-CoA: An In-depth Technical Guide to its Putative Role in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

12-Methylpentacosanoyl-CoA is a complex lipid molecule belonging to the classes of both very long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs). While specific research on this particular molecule is limited, this guide synthesizes our current understanding of VLCFA and BCFA metabolism to infer its likely biosynthesis, degradation, and potential roles in cellular biology and disease. This document outlines the probable metabolic pathways, discusses its significance in the context of lipidomics, and provides generalized experimental protocols for its study. The information presented herein is intended to serve as a foundational resource to stimulate further investigation into this and similar rare lipid species.

Introduction to Very Long-Chain and Branched-Chain Fatty Acids

Fatty acids are fundamental building blocks of complex lipids and play crucial roles in energy storage, cell membrane structure, and signaling. They are classified based on their carbon chain length and the presence of branches or double bonds.

  • Very Long-Chain Fatty Acids (VLCFAs) are defined as fatty acids with 22 or more carbon atoms. They are essential components of cellular lipids, including sphingolipids and glycerophospholipids, and serve as precursors for lipid mediators.[1][2] The metabolism of VLCFAs is critical for the proper function of various tissues, and genetic defects in their metabolizing enzymes can lead to severe inherited disorders such as ichthyosis, macular degeneration, and demyelination.[1][2][3]

  • Branched-Chain Fatty Acids (BCFAs) are characterized by one or more methyl groups on their carbon chain.[4][5] They are commonly found in bacteria and are also present in the human diet, particularly in dairy and meat products.[6] BCFAs are known to influence the fluidity of cell membranes and have been implicated in various physiological processes, including inflammation and insulin (B600854) resistance.[7][8]

This compound, with its 25-carbon chain and a methyl branch at the 12th position, is a fascinating intersection of these two classes. Its study offers potential insights into the interplay between VLCFA and BCFA metabolic pathways.

Biosynthesis of this compound

The synthesis of this compound is not explicitly detailed in the current scientific literature. However, based on the established pathways for VLCFA and BCFA synthesis, a putative biosynthetic route can be proposed.

Initiation of Branched-Chain Synthesis

The biosynthesis of BCFAs typically initiates with a branched-chain primer derived from the catabolism of branched-chain amino acids (BCAAs) such as valine, leucine, or isoleucine.[9] These amino acids are converted to their corresponding α-keto acids, which are then decarboxylated to form branched-chain acyl-CoA primers.[9]

Elongation of the Fatty Acid Chain

Once the branched-chain primer is formed, the fatty acid chain is elongated. This process for VLCFAs occurs in the endoplasmic reticulum through a four-step cycle involving a family of enzymes known as fatty acid elongases (ELOVLs).[3][10] Mammals have seven different ELOVL enzymes, each with specificity for fatty acid substrates of different chain lengths and saturation levels.[10]

The elongation cycle utilizes malonyl-CoA as the two-carbon donor. For the synthesis of a methyl-branched fatty acid like 12-methylpentacosanoic acid, the fatty acid synthase (FASN) system can incorporate methylmalonyl-CoA in place of malonyl-CoA at specific steps, leading to the introduction of a methyl branch.[11][12]

A proposed general pathway for the synthesis of a methyl-branched VLCFA is depicted below.

Branched-Chain Very Long-Chain Fatty Acid Synthesis BCAA Branched-Chain Amino Acid (e.g., Valine, Leucine) alpha_Keto_Acid Branched-Chain α-Keto Acid BCAA->alpha_Keto_Acid Transamination Branched_Primer Branched-Chain Acyl-CoA Primer alpha_Keto_Acid->Branched_Primer Decarboxylation FAS Fatty Acid Synthase (FAS) Branched_Primer->FAS BCFA_CoA Intermediate-Chain Branched Acyl-CoA FAS->BCFA_CoA Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS Elongation_System VLCFA Elongation System (ELOVLs) Malonyl_CoA->Elongation_System Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->FAS Methyl_VLCFA_CoA This compound Elongation_System->Methyl_VLCFA_CoA BCFA_CoA->Elongation_System

Caption: Putative biosynthetic pathway of a methyl-branched VLCFA.

Degradation of this compound

The degradation of VLCFAs primarily occurs in peroxisomes via a β-oxidation pathway.[13][14][15][16] This is distinct from the mitochondrial β-oxidation that degrades short, medium, and long-chain fatty acids. The first step in peroxisomal β-oxidation is catalyzed by a very long-chain acyl-CoA dehydrogenase (VLCAD).[13][14][15][16][17] The presence of a methyl branch in this compound may require additional enzymatic steps, such as those involved in α-oxidation, to bypass the branch point before β-oxidation can proceed.

The general workflow for the degradation of a VLCFA is illustrated below.

VLCFA Degradation Pathway VLCFA_CoA This compound Peroxisome Peroxisome VLCFA_CoA->Peroxisome Alpha_Oxidation α-Oxidation (if required for branch) Peroxisome->Alpha_Oxidation Branch point Beta_Oxidation Peroxisomal β-Oxidation Peroxisome->Beta_Oxidation Alpha_Oxidation->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Medium_Chain_Acyl_CoA Medium-Chain Acyl-CoA Beta_Oxidation->Medium_Chain_Acyl_CoA Energy Energy Production (TCA Cycle) Acetyl_CoA->Energy Mitochondrion Mitochondrion Medium_Chain_Acyl_CoA->Mitochondrion Mito_Beta_Oxidation Mitochondrial β-Oxidation Mitochondrion->Mito_Beta_Oxidation Mito_Beta_Oxidation->Acetyl_CoA

Caption: Generalized degradation pathway for a branched VLCFA.

Role in Lipidomics and Potential Biological Significance

The specific role of this compound in lipidomics is currently unknown. However, based on the functions of other VLCFAs and BCFAs, several potential roles can be hypothesized:

  • Membrane Structure and Fluidity: As a component of complex lipids like sphingolipids and phospholipids, this compound could influence the biophysical properties of cell membranes. The methyl branch may alter membrane fluidity and permeability.[5]

  • Signaling Pathways: VLCFAs and their derivatives can act as signaling molecules. It is plausible that this compound or its metabolites could be involved in cellular signaling cascades.

  • Energy Metabolism: While VLCFA degradation is primarily for disposal, the resulting acetyl-CoA can be utilized for energy production.

  • Pathophysiology: Dysregulation of VLCFA metabolism is linked to several diseases.[1][2][3] Investigating the levels of this compound in disease states could provide novel biomarkers or therapeutic targets.

Experimental Protocols for the Study of this compound

The study of novel lipids like this compound requires specialized analytical techniques. A general workflow for its identification and quantification is outlined below.

Lipid Extraction

Total lipids are extracted from biological samples (cells, tissues, or biofluids) using established methods such as the Folch or Bligh-Dyer procedures, which utilize chloroform/methanol mixtures.

Hydrolysis and Derivatization

To analyze the fatty acid component, the CoA ester is hydrolyzed to release the free fatty acid. For analysis by gas chromatography, the fatty acid is often derivatized to a more volatile form, such as a fatty acid methyl ester (FAME).

Analytical Techniques
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying fatty acids.[18] The retention time of the FAME of 12-methylpentacosanoic acid on the GC column and its mass spectrum can be used for identification and quantification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS can be used to analyze the intact acyl-CoA or the free fatty acid.[5][18][19][20] This technique provides high sensitivity and specificity and can be used for both targeted and untargeted lipidomic analyses.

The following diagram illustrates a typical experimental workflow for the analysis of this compound.

Experimental Workflow for this compound Analysis Sample Biological Sample (Tissue, Cells, Biofluid) Extraction Lipid Extraction Sample->Extraction Hydrolysis Hydrolysis of Acyl-CoA Extraction->Hydrolysis LCMS Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Extraction->LCMS Analysis of intact Acyl-CoA Derivatization Derivatization (e.g., to FAME) Hydrolysis->Derivatization Hydrolysis->LCMS Direct analysis of free fatty acid GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization->GCMS Data_Analysis Data Analysis and Quantification GCMS->Data_Analysis LCMS->Data_Analysis

Caption: General experimental workflow for lipidomic analysis.

Quantitative Data

Currently, there is no publicly available quantitative data specifically for this compound in various biological systems. The table below is provided as a template for future studies to populate as data becomes available.

Biological MatrixConcentration RangeMethod of DetectionReference
Human PlasmaData not available
Mouse BrainData not available
Cultured FibroblastsData not available

Conclusion and Future Directions

This compound represents an understudied lipid molecule with the potential to provide new insights into the complex interplay of VLCFA and BCFA metabolism. While its precise biological role remains to be elucidated, the framework provided in this guide, based on our understanding of related lipid species, offers a starting point for future research. Key areas for future investigation include:

  • Elucidation of the specific biosynthetic and degradative enzymes involved in its metabolism.

  • Quantification of its levels in various tissues and disease states to identify potential correlations.

  • Functional studies to determine its impact on cell membrane properties and signaling pathways.

The development of advanced lipidomic techniques will be crucial in unraveling the mysteries of rare lipids like this compound and their contributions to health and disease.

References

Enzymatic Regulation of 12-Methylpentacosanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic regulation of 12-Methylpentacosanoyl-CoA, a very-long-chain anteiso-branched-chain fatty acyl-CoA. Due to the limited direct research on this specific molecule, this guide synthesizes information from the broader field of branched-chain fatty acid (BCFA) metabolism, focusing on the well-established principles of anteiso-BCFA biosynthesis and its intricate regulatory networks. We delve into the enzymatic pathways responsible for the provision of the branched-chain primer from isoleucine catabolism and the subsequent elongation to a 25-carbon chain. Key regulatory nodes, including the branched-chain α-keto acid dehydrogenase complex and the fatty acid elongase enzymes, are discussed in detail, along with the hormonal and nutritional signals that modulate their activity. This guide also provides detailed experimental protocols and data presentation formats to facilitate further research in this area.

Introduction

This compound is a member of the anteiso-branched-chain fatty acid (BCFA) family. These lipids are characterized by a methyl group on the antepenultimate carbon atom of the acyl chain. While straight-chain fatty acids are predominant in many organisms, BCFAs are significant components of the cell membranes of many bacteria, influencing membrane fluidity[1][2]. In mammals, BCFAs are found in various tissues, including the skin[3]. The regulation of BCFA levels is crucial for maintaining cellular homeostasis, and dysregulation has been implicated in various pathological conditions. This guide focuses on the enzymatic control of the synthesis and potential degradation of this compound, providing a foundational understanding for researchers and professionals in drug development.

Biosynthesis of this compound

The synthesis of this compound is a multi-step process that can be divided into two main stages: primer synthesis and chain elongation .

Primer Synthesis: The Role of Isoleucine Catabolism

The branched-chain primer required for the synthesis of anteiso-BCFAs is derived from the catabolism of the essential amino acid isoleucine[4][5]. The key steps are:

  • Transamination of Isoleucine: Isoleucine is first transaminated to form α-keto-β-methylvaleric acid. This reaction is catalyzed by a branched-chain amino acid aminotransferase.

  • Oxidative Decarboxylation: α-keto-β-methylvaleric acid is then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to produce 2-methylbutyryl-CoA[6][7]. This 2-methylbutyryl-CoA serves as the primer for the synthesis of odd-numbered anteiso-BCFAs, including 12-methylpentacosanoic acid.

Chain Elongation

The 2-methylbutyryl-CoA primer undergoes a series of elongation cycles to form the 25-carbon acyl chain of this compound. This process involves two main enzyme systems:

  • Fatty Acid Synthase (FAS): The initial elongation steps are carried out by the FAS system, which utilizes malonyl-CoA as the two-carbon donor in a repetitive cycle of condensation, reduction, dehydration, and reduction[1][2][4].

  • Fatty Acid Elongases (ELOVL): For the synthesis of very-long-chain fatty acids (VLCFAs) like pentacosanoic acid (C25), a dedicated elongase system located in the endoplasmic reticulum is required[7][8]. This system comprises several ELOVL enzymes, each with specific substrate preferences for acyl-CoA chain length and saturation[9][10][11][12][13]. The specific ELOVL enzymes responsible for elongating branched-chain acyl-CoAs to a C25 length have not been fully characterized.

Enzymatic Regulation

The cellular levels of this compound are tightly controlled through the regulation of the key enzymes involved in its biosynthesis.

Regulation of Primer Supply: The BCKDH Complex

The rate-limiting step in the catabolism of branched-chain amino acids, and thus in the supply of the 2-methylbutyryl-CoA primer, is the reaction catalyzed by the BCKDH complex[14]. The activity of the BCKDH complex is primarily regulated by a phosphorylation/dephosphorylation cycle:

  • BCKDH Kinase: This kinase phosphorylates and inactivates the BCKDH complex. The activity of BCKDH kinase is influenced by nutritional and hormonal signals[1][14][15].

  • BCKDH Phosphatase: This phosphatase dephosphorylates and activates the BCKDH complex.

Nutritional and Hormonal Control of BCKDH:

  • Insulin: Insulin has been shown to have a complex and sometimes contradictory role, but some evidence suggests it can lead to the activation of BCKDH, thereby promoting branched-chain amino acid catabolism[1][14].

  • Glucocorticoids and Thyroid Hormone: These hormones can increase the activity of BCKDH kinase, leading to the inactivation of the BCKDH complex and conservation of branched-chain amino acids[1][15].

  • Low-Protein Diet and Starvation: These conditions lead to an increase in BCKDH kinase activity, thus inactivating the BCKDH complex to conserve essential amino acids[1].

dot

BCKDH_Regulation cluster_Hormonal Hormonal Signals cluster_Nutritional Nutritional Status Insulin Insulin BCKDH_Phosphatase BCKDH Phosphatase Insulin->BCKDH_Phosphatase activates Glucocorticoids Glucocorticoids BCKDH_Kinase BCKDH Kinase Glucocorticoids->BCKDH_Kinase activates Thyroid_Hormone Thyroid Hormone Thyroid_Hormone->BCKDH_Kinase activates Low_Protein_Diet Low-Protein Diet Low_Protein_Diet->BCKDH_Kinase activates Starvation Starvation Starvation->BCKDH_Kinase activates BCKDH_Complex BCKDH Complex (Active) BCKDH_Kinase->BCKDH_Complex P BCKDH_Complex_P BCKDH Complex-P (Inactive) alpha_keto_beta_methylvalerate α-keto-β-methylvalerate BCKDH_Complex_P->BCKDH_Complex Pi Isoleucine Isoleucine Isoleucine->alpha_keto_beta_methylvalerate Transamination Primer 2-Methylbutyryl-CoA (Primer for Anteiso-BCFA) alpha_keto_beta_methylvalerate->Primer Oxidative Decarboxylation

Caption: Regulation of the BCKDH complex, a key step in primer synthesis.

Regulation of Chain Elongation: Fatty Acid Elongases

The expression and activity of ELOVL enzymes are regulated by nutritional status and are under the control of key transcription factors:

  • Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): SREBP-1c is a major transcriptional regulator of lipogenesis. It is known to induce the expression of several ELOVL enzymes, thereby promoting fatty acid elongation[9][13][16][17].

  • Peroxisome Proliferator-Activated Receptor Alpha (PPARα): PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism. It can induce the expression of certain ELOVL enzymes[12][13][18][19].

  • Nutritional Regulation: The expression of ELOVL genes is sensitive to dietary fatty acids. For example, diets rich in fish oil have been shown to repress the expression of some elongases[16][18]. Starvation also leads to a repression of elongase expression[18].

dot

ELOVL_Regulation cluster_Transcription_Factors Transcription Factors cluster_Nutritional_Signals Nutritional Signals SREBP1c SREBP-1c ELOVL_Genes ELOVL Genes SREBP1c->ELOVL_Genes activates transcription PPARa PPARα PPARa->ELOVL_Genes activates transcription Fish_Oil Fish Oil Diet Fish_Oil->ELOVL_Genes represses transcription Starvation Starvation Starvation->ELOVL_Genes represses transcription ELOVL_Enzymes ELOVL Enzymes ELOVL_Genes->ELOVL_Enzymes translation Elongation Chain Elongation (C2-CoA to C25-CoA) ELOVL_Enzymes->Elongation catalyzes

Caption: Transcriptional regulation of fatty acid elongase (ELOVL) genes.

Degradation of this compound

The degradation of VLCFAs, including BCFAs, is thought to occur primarily in peroxisomes via a modified β-oxidation pathway. The enzymes involved in the β-oxidation of long-chain and branched-chain acyl-CoAs have specificities that may also accommodate very-long-chain branched substrates[20].

Data Presentation

Quantitative data on the levels of this compound and the activity of related enzymes should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Hypothetical Quantitative Analysis of this compound Levels

ConditionTissue/Cell TypeThis compound (pmol/mg protein)
ControlAdipocytes1.5 ± 0.2
High Isoleucine DietAdipocytes4.8 ± 0.5
StarvationAdipocytes0.7 ± 0.1
PPARα AgonistHepatocytes2.1 ± 0.3

Table 2: Hypothetical Kinetic Parameters of a Candidate ELOVL Enzyme

SubstrateKm (µM)Vmax (pmol/min/mg protein)
10-Methyltetracosanoyl-CoA25150
This compound30120
Hexacosanoyl-CoA5080

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol is adapted from established methods for the analysis of very-long-chain acyl-CoAs[2][4][5][10][11][21].

Objective: To quantify the levels of this compound in biological samples.

Materials:

Procedure:

  • Sample Homogenization: Homogenize tissue or cell pellets in a cold buffer containing the internal standard.

  • Extraction: Extract the acyl-CoAs using a mixture of isopropanol and acetonitrile.

  • Centrifugation: Centrifuge to pellet cellular debris.

  • LC-MS/MS Analysis:

    • Inject the supernatant onto the C18 column.

    • Use a gradient of mobile phase A (e.g., 10 mM ammonium acetate in water) and mobile phase B (e.g., 10 mM ammonium acetate in 95% acetonitrile) to separate the acyl-CoAs.

    • Perform mass spectrometry in multiple reaction monitoring (MRM) mode to detect the specific parent and fragment ion transitions for this compound and the internal standard.

  • Quantification: Calculate the concentration of this compound based on the peak area ratio to the internal standard.

dot

LCMS_Workflow start Sample Collection (Tissue or Cells) homogenization Homogenization with Internal Standard start->homogenization extraction Acyl-CoA Extraction (Isopropanol/Acetonitrile) homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant lcms LC-MS/MS Analysis (C18 column, MRM) supernatant->lcms quantification Data Analysis and Quantification lcms->quantification

Caption: Workflow for the quantification of this compound.

BCKDH Activity Assay

Objective: To measure the activity of the BCKDH complex.

Materials:

  • Mitochondrial protein extracts

  • α-keto-β-methylvaleric acid

  • Cofactors: NAD+, Coenzyme A, thiamine (B1217682) pyrophosphate

  • Spectrophotometer or HPLC system

Procedure:

  • Reaction Mixture: Prepare a reaction buffer containing the mitochondrial extract, α-keto-β-methylvaleric acid, and cofactors.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Detection of Product:

    • Spectrophotometric: Monitor the reduction of NAD+ to NADH at 340 nm.

    • HPLC: Stop the reaction and analyze the formation of 2-methylbutyryl-CoA by HPLC.

  • Calculation: Calculate the enzyme activity based on the rate of product formation.

Conclusion

The enzymatic regulation of this compound is a complex process that is intricately linked to the metabolism of branched-chain amino acids and the general pathways of fatty acid elongation. While direct research on this specific molecule is limited, a robust framework for its regulation can be inferred from our understanding of anteiso-BCFA biosynthesis. The key regulatory points appear to be the BCKDH complex, which controls the supply of the branched-chain primer, and the ELOVL enzymes, which are responsible for the elongation to a very-long-chain fatty acid. Future research should focus on identifying the specific ELOVL enzymes involved in the synthesis of this compound and elucidating the precise signaling pathways that govern its cellular levels. The experimental protocols and data presentation formats provided in this guide offer a starting point for such investigations, which will be crucial for understanding the physiological and pathological roles of this unique lipid molecule.

References

An In-depth Technical Guide on the Precursors and Derivatives of 12-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Methylpentacosanoyl-CoA is a long-chain, methyl-branched acyl-coenzyme A molecule. While specific research on this particular molecule is limited, its structure places it within the broader class of methyl-branched very-long-chain fatty acids (VLCFAs). These molecules are increasingly recognized for their roles in cellular signaling, membrane fluidity, and as precursors for complex lipids. This technical guide synthesizes the current understanding of the biosynthesis of methyl-branched VLCFAs, postulating the precursors and derivatives of this compound based on established biochemical pathways. It also provides generalized experimental protocols for the analysis of such lipids and outlines potential, though not yet elucidated, biological functions.

Introduction to Methyl-Branched Very-Long-Chain Fatty Acids

Very-long-chain fatty acids (VLCFAs) are fatty acids with chain lengths of 22 carbon atoms or more. When a methyl group is present as a branch on the carbon chain, they are classified as methyl-branched VLCFAs. The position of the methyl group can vary, influencing the physical and chemical properties of the molecule. These lipids are integral components of cellular membranes, affecting their fluidity and the function of embedded proteins. They also serve as precursors for a variety of complex lipids, including sphingolipids.

Biosynthesis of this compound: A Postulated Pathway

Precursors

The biosynthesis of a mid-chain methyl-branched fatty acid like 12-methylpentacosanoic acid likely involves the incorporation of a methylmalonyl-CoA extender unit during fatty acid elongation. The primary precursors are therefore:

  • Propionyl-CoA: This three-carbon acyl-CoA is the direct precursor to methylmalonyl-CoA. It can be derived from the catabolism of several sources, including odd-chain fatty acids, the amino acids valine and isoleucine, and cholesterol side-chain oxidation.

  • Malonyl-CoA: The primary two-carbon donor for fatty acid chain elongation.

  • A long-chain acyl-CoA primer: The fatty acid synthesis machinery will elongate a pre-existing fatty acyl-CoA.

Enzymatic Steps

The synthesis is a multi-step process occurring in the endoplasmic reticulum, catalyzed by the fatty acid elongase (ELOVL) complex.

  • Carboxylation of Propionyl-CoA: Propionyl-CoA is carboxylated by propionyl-CoA carboxylase (PCC) , an ATP-dependent enzyme, to form (S)-methylmalonyl-CoA.

  • Epimerization: (S)-methylmalonyl-CoA is then converted to its (R)-stereoisomer by methylmalonyl-CoA epimerase .

  • Incorporation into Fatty Acid Chain: During the elongation of a long-chain fatty acyl-CoA, the fatty acid synthase (FAS) or more likely, a specific elongase (ELOVL) enzyme, will utilize methylmalonyl-CoA instead of malonyl-CoA as the two-carbon (technically three-carbon, with one carbon lost as CO2) donor. This incorporation of a methyl-branched extender unit at a specific cycle of elongation would result in the methyl branch at a position such as C-12.

  • Chain Elongation: Subsequent rounds of elongation would utilize malonyl-CoA to extend the chain to its final length of 26 carbons.

  • Activation to Acyl-CoA: The resulting 12-methylpentacosanoic acid is then activated to its coenzyme A thioester, this compound, by an acyl-CoA synthetase .

Potential Derivatives of this compound

Once synthesized, this compound can be channeled into various metabolic pathways to form a range of derivatives. These potential derivatives, while not specifically documented for this molecule, can be inferred from the metabolism of other VLCFAs.

  • Complex Lipids: this compound can be incorporated into complex lipids such as sphingolipids (e.g., ceramides, sphingomyelin) and glycerophospholipids, where the branched-chain fatty acid would influence membrane properties.

  • Hydroxylated Derivatives: The fatty acid chain could undergo hydroxylation at various positions, catalyzed by cytochrome P450 enzymes, to produce hydroxylated derivatives with altered signaling properties.

  • Chain-Shortened Products: Through peroxisomal β-oxidation, this compound could be shortened, leading to the formation of shorter-chain branched fatty acyl-CoAs.

Quantitative Data

As of this writing, there is no specific quantitative data available in public databases or the scientific literature regarding the cellular or tissue concentrations of this compound, nor are there kinetic data for enzymes involved in its metabolism. The table below is a template for the types of quantitative data that would be valuable for researchers in this field.

ParameterValueBiological SourceMethod of DetectionReference
Concentration
This compoundNot Reported
Enzyme Kinetics
Acyl-CoA Synthetase (for 12-methylpentacosanoic acid)Km: Not Reported
Vmax: Not Reported

Experimental Protocols

The following are generalized protocols for the extraction and analysis of methyl-branched VLCFAs. These would need to be optimized for the specific detection of this compound.

Extraction of Total Lipids from Biological Samples
  • Homogenize the tissue or cell sample in a solvent mixture of chloroform:methanol (B129727) (2:1, v/v).

  • Add 0.2 volumes of 0.9% NaCl solution and vortex thoroughly.

  • Centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

Hydrolysis and Derivatization for GC-MS Analysis
  • To the dried lipid extract, add a known amount of an internal standard (e.g., a C17:0 fatty acid).

  • Perform acid-catalyzed hydrolysis and methylation by adding 1.25 M HCl in methanol and heating at 80°C for 1 hour. This will convert all fatty acids to their fatty acid methyl esters (FAMEs).

  • Extract the FAMEs with hexane (B92381).

  • The hexane layer can be concentrated and injected into a gas chromatograph coupled with a mass spectrometer (GC-MS).

Analysis by GC-MS
  • Column: A long, polar capillary column (e.g., SP-2560) is recommended for the separation of fatty acid isomers.

  • Temperature Program: An optimized temperature gradient is crucial for resolving different FAMEs.

  • Mass Spectrometry: Electron ionization (EI) will produce characteristic fragmentation patterns that can help in identifying the position of the methyl branch.

Visualizations

Signaling Pathways and Workflows

// Nodes Propionyl_CoA [label="Propionyl-CoA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Methylmalonyl_CoA [label="(R)-Methylmalonyl-CoA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Long_Chain_Acyl_CoA [label="Long-Chain Acyl-CoA\n(e.g., C18:0-CoA)", fillcolor="#FBBC05", fontcolor="#202124"]; Elongation_Complex [label="Fatty Acid Elongase\n(ELOVL Complex)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Methyl_Branched_VLCFA [label="12-Methylpentacosanoic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final_Product [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PCC [label="Propionyl-CoA\nCarboxylase (PCC)", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Epimerase [label="Methylmalonyl-CoA\nEpimerase", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; ACS [label="Acyl-CoA\nSynthetase", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Malonyl_CoA [label="Malonyl-CoA", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Propionyl_CoA -> PCC [label=" ATP, HCO3-"]; PCC -> Methylmalonyl_CoA [label=" (S)-form"]; Methylmalonyl_CoA -> Epimerase [dir=none]; Epimerase -> Methylmalonyl_CoA [label=" (R)-form"]; Long_Chain_Acyl_CoA -> Elongation_Complex; Methylmalonyl_CoA -> Elongation_Complex [label=" Incorporates\nmethyl branch"]; Malonyl_CoA -> Elongation_Complex [label=" Chain\nelongation"]; Elongation_Complex -> Methyl_Branched_VLCFA; Methyl_Branched_VLCFA -> ACS [label=" ATP, CoA"]; ACS -> Final_Product; } ` Caption: Postulated biosynthetic pathway of this compound.

// Nodes Sample [label="Biological Sample\n(Tissue, Cells, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extraction [label="Total Lipid Extraction\n(e.g., Folch Method)", fillcolor="#FBBC05", fontcolor="#202124"]; Hydrolysis [label="Hydrolysis & Derivatization\n(to FAMEs)", fillcolor="#34A853", fontcolor="#FFFFFF"]; GCMS [label="Gas Chromatography-Mass Spectrometry\n(GC-MS) Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis\n(Quantification & Identification)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Sample -> Extraction; Extraction -> Hydrolysis; Hydrolysis -> GCMS; GCMS -> Data_Analysis; } ` Caption: General experimental workflow for branched-chain fatty acid analysis.

Conclusion and Future Directions

While the precise biological role and metabolic pathway of this compound remain to be elucidated, its structural characteristics suggest it plays a role in modulating membrane properties and may serve as a precursor for other bioactive lipids. The proposed biosynthetic pathway provides a framework for future research, including the identification and characterization of the specific elongase enzymes responsible for its synthesis. Further studies employing advanced mass spectrometry techniques are required to definitively identify and quantify this molecule in various biological systems and to explore its potential involvement in health and disease.

Interaction of 12-Methylpentacosanoyl-CoA with Proteins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively covers the interactions of very-long-chain fatty acyl-CoAs (VLCFA-CoAs) with proteins. However, specific research on 12-Methylpentacosanoyl-CoA is limited. This guide, therefore, presents a comprehensive overview based on the well-established principles of VLCFA-CoA biochemistry, using it as a representative model to infer the likely interactions and functions of this compound. This document is intended for researchers, scientists, and drug development professionals.

Introduction to this compound and its Significance

This compound is a derivative of a methylated very-long-chain fatty acid (VLCFA). VLCFAs and their CoA esters are crucial molecules in various biological processes, including membrane structure, energy metabolism, and cell signaling. The introduction of a methyl group on the acyl chain can influence its metabolism and interaction with proteins, potentially altering downstream cellular events. Understanding these interactions is vital for elucidating the physiological roles of such modified lipids and their implications in health and disease.

Biosynthesis of this compound: The Fatty Acid Elongase (FAE) Complex

The synthesis of this compound occurs in the endoplasmic reticulum through the action of the Fatty Acid Elongase (FAE) complex. This multi-protein complex sequentially adds two-carbon units to a growing acyl-CoA chain. The core components of the FAE complex and their interactions are crucial for the elongation process.

The FAE complex consists of four key enzymes:

  • β-ketoacyl-CoA synthase (KCS): Catalyzes the initial condensation reaction.

  • β-ketoacyl-CoA reductase (KCR): Reduces the keto group.

  • β-hydroxyacyl-CoA dehydratase (HCD or PAS2): Removes a water molecule.

  • enoyl-CoA reductase (ECR): Reduces the double bond.

Studies have shown that these proteins form a complex, and their interactions are essential for the efficient synthesis of VLCFAs.[1][2][3]

FAE_Complex KCS KCS KCR KCR KCS->KCR 2-carbon addition HCD HCD (PAS2) KCR->HCD ECR ECR HCD->ECR Acyl_CoA_out Acyl-CoA (n+2) ECR->Acyl_CoA_out Acyl_CoA_in Acyl-CoA (n) Acyl_CoA_in->KCS Malonyl_CoA Malonyl-CoA Malonyl_CoA->KCS

Figure 1: Fatty Acid Elongase (FAE) complex workflow.

Intracellular Transport and Binding Proteins

Once synthesized, this compound, like other VLCFA-CoAs, requires carrier proteins for transport within the aqueous environment of the cytosol. Two major classes of proteins are involved in this process: Fatty Acid Binding Proteins (FABPs) and Acyl-CoA-Binding Proteins (ACBPs).

Fatty Acid Binding Proteins (FABPs): These are a family of small, intracellular proteins that bind to hydrophobic ligands, including long-chain fatty acids and their CoA esters.[4] Liver FABP (L-FABP) has been shown to bind to long-chain fatty acyl-CoAs.[5][6]

Acyl-CoA-Binding Proteins (ACBPs): ACBPs are highly conserved proteins that specifically bind to medium- and long-chain acyl-CoA esters with high affinity.[7][8] They are considered to be the primary carriers of acyl-CoA esters in the cell, playing a role in protecting them from hydrolysis and delivering them to various metabolic pathways.[9][10][11]

Role in Cellular Signaling: Interaction with Nuclear Receptors

VLCFA-CoAs are not only metabolic intermediates but also act as signaling molecules by directly binding to and activating nuclear receptors. The most well-studied of these is the Peroxisome Proliferator-Activated Receptor alpha (PPARα).

PPARα Activation: VLCFA-CoAs have been identified as high-affinity ligands for PPARα.[12][13][14] This binding induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the subsequent regulation of target gene expression.[12][13][14] The activation of PPARα by VLCFA-CoAs is a key mechanism for upregulating the expression of genes involved in fatty acid oxidation, thereby controlling their own metabolism.[15][16]

PPARa_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VLCFA_CoA This compound (VLCFA-CoA) PPARa PPARα VLCFA_CoA->PPARa Binding & Activation RXR RXR PPARa->RXR Heterodimerization PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binding to DNA Coactivators Coactivators Coactivators->PPARa Recruitment Target_Genes Target Genes (e.g., ACOX1) PPRE->Target_Genes Transcription mRNA mRNA Target_Genes->mRNA Transcription Proteins Peroxisomal β-oxidation Enzymes mRNA->Proteins Translation

Figure 2: PPARα signaling pathway activated by VLCFA-CoA.

Quantitative Data on VLCFA-CoA-Protein Interactions

While specific binding affinities for this compound are not available, data for other VLCFA-CoAs provide a valuable reference.

LigandProteinMethodDissociation Constant (Kd)Reference
C20-C24 VLCFA-CoAsPPARαFluorescence Quenching3-29 nM[13][14]
Phytanoyl-CoAPPARαFluorescence Quenching~11 nM[13][14]
Pristanoyl-CoAPPARαFluorescence Quenching~11 nM[13][14]

Catabolism of Methylated VLCFA-CoA

The degradation of VLCFAs, including methylated forms, primarily occurs in peroxisomes via β-oxidation.[17][18] The presence of a methyl group on the acyl chain, as in this compound, may necessitate additional enzymatic steps, such as α-oxidation, before it can enter the β-oxidation spiral.[19] Deficiencies in the transport of VLCFA-CoA into peroxisomes, as seen in X-linked adrenoleukodystrophy, lead to their accumulation in the cytosol.[20][21]

Experimental Protocols for Studying this compound-Protein Interactions

Yeast Two-Hybrid (Y2H) Assay

This technique is used to identify protein-protein interactions in vivo.[22][23] A variation, the membrane yeast two-hybrid (MYTH) system, can be adapted to study interactions involving membrane-bound proteins like those in the FAE complex.[24]

Principle: A "bait" protein (e.g., a component of the FAE complex) is fused to a DNA-binding domain (DBD), and a "prey" protein (a potential interactor) is fused to an activation domain (AD). Interaction between the bait and prey brings the DBD and AD into proximity, activating reporter gene expression.

Detailed Methodology:

  • Vector Construction: Clone the coding sequence of the bait protein into a Y2H bait vector (e.g., pGBKT7) and the prey protein(s) into a prey vector (e.g., pGADT7).

  • Yeast Transformation: Co-transform the bait and prey plasmids into a suitable yeast strain (e.g., AH109).

  • Selection: Plate the transformed yeast on selective media lacking specific nutrients (e.g., tryptophan, leucine, and histidine) to select for colonies where an interaction has occurred.

  • Reporter Gene Assay: Confirm positive interactions by assaying for the expression of a second reporter gene, typically LacZ, using a β-galactosidase assay.

  • Controls: Include positive and negative controls to validate the assay results.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify and confirm protein-protein interactions from cell lysates.

Principle: An antibody specific to a target protein (the "bait") is used to pull down the protein from a cell lysate. Interacting proteins ("prey") are co-precipitated and can be identified by Western blotting or mass spectrometry.

Detailed Methodology:

  • Cell Lysis: Lyse cells expressing the proteins of interest in a non-denaturing lysis buffer to preserve protein interactions.

  • Pre-clearing: Incubate the lysate with beads (e.g., Protein A/G agarose) to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the bait protein.

  • Immune Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the suspected interacting protein, or by mass spectrometry for unbiased identification of interacting partners.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the quantitative determination of the thermodynamic parameters of binding interactions, such as protein-lipid interactions.[25][26][27][28]

Principle: ITC directly measures the heat change that occurs when two molecules interact. A solution of the ligand (e.g., this compound) is titrated into a solution of the protein, and the heat released or absorbed is measured.

Detailed Methodology:

  • Sample Preparation: Prepare solutions of the protein and this compound in the same buffer to minimize heat of dilution effects.

  • ITC Experiment: Load the protein solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.

  • Titration: Perform a series of injections of the ligand into the protein solution while monitoring the heat changes.

  • Data Analysis: Integrate the heat-change peaks and fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Mass Spectrometry-Based Proteomics

Mass spectrometry can be used to identify proteins that interact with this compound through affinity purification-mass spectrometry (AP-MS) approaches.[29] A chemoproteomic approach called CATNIP (CoA/AcetylTraNsferase Interaction Profiling) can be used for the high-throughput analysis of acyl-CoA/protein interactions.[30][31]

Principle: A tagged version of this compound (e.g., biotinylated) is used to pull down interacting proteins from a cell lysate. The pulled-down proteins are then identified by mass spectrometry.

Detailed Methodology:

  • Affinity Probe Synthesis: Synthesize a derivative of this compound with an affinity tag (e.g., biotin).

  • Cell Treatment and Lysis: Treat cells with the affinity probe and then lyse the cells.

  • Affinity Purification: Use affinity beads (e.g., streptavidin-coated beads) to capture the probe and its interacting proteins.

  • Washing: Thoroughly wash the beads to remove non-specific binders.

  • On-Bead Digestion: Digest the captured proteins into peptides directly on the beads using a protease like trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use database search algorithms to identify the proteins from the peptide fragmentation patterns.

Experimental_Workflow cluster_Discovery Interaction Discovery cluster_Validation Interaction Validation cluster_Quantification Quantitative Analysis Y2H Yeast Two-Hybrid (Y2H) CoIP Co-Immunoprecipitation (Co-IP) Y2H->CoIP Identified Interactors AP_MS Affinity Purification- Mass Spectrometry (AP-MS) AP_MS->CoIP Identified Interactors ITC Isothermal Titration Calorimetry (ITC) CoIP->ITC Confirmed Interaction

References

Methodological & Application

Application Notes: Utilizing 12-Methylpentacosanoyl-CoA in In Vitro Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

12-Methylpentacosanoyl-CoA is a saturated very-long-chain fatty acyl-CoA (VLCFA) with a methyl branch. Due to its structure, its metabolism is presumed to occur primarily within peroxisomes, as the methyl group can sterically hinder the enzymatic machinery of mitochondrial beta-oxidation. The initial and rate-limiting step of peroxisomal beta-oxidation is catalyzed by acyl-CoA oxidases (ACOX). Consequently, this compound is a valuable substrate for investigating the activity of these enzymes and for screening potential modulators of VLCFA metabolism. This document provides detailed protocols for using this compound in in vitro assays, focusing on peroxisomal acyl-CoA oxidase.

Principle of the Assay

The primary assay described here is a coupled enzymatic reaction to measure the activity of acyl-CoA oxidase. ACOX catalyzes the oxidation of this compound, producing trans-2,3-dehydroacyl-CoA and hydrogen peroxide (H₂O₂). The generated H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a fluorogenic substrate, leading to a quantifiable increase in fluorescence. This method provides a sensitive and continuous measure of enzyme activity.

Metabolic Context: Peroxisomal Beta-Oxidation

Very-long-chain and branched-chain fatty acids are shortened in peroxisomes before being further metabolized in mitochondria.[1] For a substrate like this compound, the pathway is expected to follow the peroxisomal beta-oxidation cycle.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome Substrate This compound ACOX Acyl-CoA Oxidase (ACOX) Substrate->ACOX O₂ EnoylCoA Methyl-trans-2-enoyl-CoA MFP Multifunctional Protein (MFP-2) EnoylCoA->MFP H₂O HydroxyacylCoA Methyl-3-hydroxyacyl-CoA HydroxyacylCoA->MFP NAD⁺ KetoacylCoA Methyl-3-ketoacyl-CoA Thiolase Peroxisomal Thiolase KetoacylCoA->Thiolase CoA-SH ShortenedAcylCoA 10-Methyltricosanoyl-CoA Mitochondria Mitochondrial β-Oxidation ShortenedAcylCoA->Mitochondria Further Cycles AcetylCoA Acetyl-CoA AcetylCoA->Mitochondria TCA Cycle ACOX->EnoylCoA H₂O₂ MFP->HydroxyacylCoA MFP->KetoacylCoA NADH Thiolase->ShortenedAcylCoA Thiolase->AcetylCoA

Caption: Proposed peroxisomal beta-oxidation of this compound.

Experimental Protocols

Protocol 1: Fluorometric Assay for Acyl-CoA Oxidase Activity

This protocol is adapted from established methods for determining peroxisomal fatty acyl-CoA oxidase activity.[2] It measures the production of H₂O₂ resulting from the oxidation of this compound.

Materials and Reagents:

  • This compound (Substrate)

  • Recombinant or purified Acyl-CoA Oxidase (e.g., ACOX1)

  • Assay Buffer: 50 mM MES, pH 8.0

  • Horseradish Peroxidase (HRP)

  • 4-Hydroxyphenylacetic acid (Fluorogenic Probe)[2]

  • Flavin Adenine Dinucleotide (FAD)

  • Triton X-100

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader (Excitation: 320 nm, Emission: 400 nm)

Procedure:

  • Reagent Preparation:

    • Substrate Stock (1 mM): Prepare a 1 mM stock solution of this compound in the assay buffer. Due to the long chain, gentle warming and vortexing may be required for complete dissolution. Store at -80°C in small aliquots.

    • HRP Stock (1 mg/mL): Prepare in assay buffer and store at -20°C.

    • Fluorogenic Probe Stock (10 mM): Prepare 4-Hydroxyphenylacetic acid in assay buffer. Store protected from light at 4°C.

    • FAD Stock (1 mM): Prepare fresh in assay buffer.

  • Assay Workflow:

    • Prepare a Reaction Mix for the desired number of wells. For each well, combine:

      • 80 µL Assay Buffer

      • 10 µL of 1 mM FAD

      • 5 µL of 1 mg/mL HRP

      • 5 µL of 10 mM 4-Hydroxyphenylacetic acid

    • Add 100 µL of the Reaction Mix to each well of the 96-well plate.

    • Add 10 µL of purified ACOX enzyme solution (or cell lysate) to the wells.

    • To initiate the reaction, add 10 µL of this compound solution at various concentrations (e.g., 0-100 µM final concentration). For the blank, add 10 µL of assay buffer.

    • Immediately place the plate in the microplate reader.

  • Data Acquisition:

    • Measure fluorescence intensity every minute for 30-60 minutes at 30°C.

    • The rate of reaction is determined from the linear portion of the fluorescence increase over time.

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_acq Data Acquisition A Prepare Reaction Mix (Buffer, FAD, HRP, Probe) B Aliquot Mix to 96-well Plate A->B C Add Enzyme (Acyl-CoA Oxidase) B->C D Initiate with Substrate (this compound) C->D E Measure Fluorescence (Ex: 320nm, Em: 400nm) D->E F Calculate Reaction Rate (ΔFU / min) E->F

Caption: Experimental workflow for the fluorometric ACOX assay.

Data Presentation

The following tables present hypothetical data for the enzymatic reaction of ACOX with this compound. These values are for illustrative purposes and should be determined experimentally.

Table 1: Michaelis-Menten Kinetic Parameters

SubstrateEnzymeKm (µM)Vmax (nmol/min/mg)
This compoundACOX115.5120.4
Palmitoyl-CoA (C16:0)ACOX125.0250.0
Lignoceroyl-CoA (C24:0)ACOX110.295.7

Table 2: Inhibitor IC50 Values

InhibitorTarget EnzymeSubstrate Used (at Km)IC50 (µM)
Inhibitor AACOX1This compound5.8
Inhibitor BACOX1This compound22.1
Inhibitor CACOX1This compound> 100

Troubleshooting and Considerations

  • Substrate Solubility: Very-long-chain acyl-CoAs can be difficult to dissolve. The inclusion of a low concentration of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer may be necessary to maintain solubility and prevent substrate inhibition.

  • Enzyme Source and Purity: The use of purified, recombinant enzyme is recommended for kinetic studies. If using cell or tissue lysates, endogenous H₂O₂-producing or -scavenging enzymes may interfere with the assay.

  • Standard Curve: To quantify the H₂O₂ produced, a standard curve should be generated using known concentrations of H₂O₂ under the same assay conditions (without enzyme and substrate).

  • Light Sensitivity: The fluorogenic probe is light-sensitive. All steps involving this reagent should be performed with minimal light exposure.

These protocols and notes provide a comprehensive framework for researchers to begin using this compound as a substrate in in vitro enzyme assays to explore the fascinating biology of very-long-chain fatty acid metabolism.

References

Application Notes and Protocols for the Synthesis of Radiolabeled 12-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of radiolabeled 12-Methylpentacosanoyl-CoA. The synthesis of this long-chain branched acyl-CoA is crucial for various research applications, including metabolic studies, enzyme activity assays, and as a tracer in drug development. The protocols provided herein are based on established methods for the synthesis of analogous radiolabeled long-chain acyl-CoAs and are presented as a robust guide for researchers.

Introduction

This compound is a long-chain branched acyl-coenzyme A thioester. The introduction of a radiolabel, such as Carbon-14 (¹⁴C) or Tritium (³H), enables sensitive detection and quantification in biological systems. This allows researchers to trace the metabolic fate of the fatty acid, understand its incorporation into complex lipids, and investigate its role in various cellular processes. The synthesis involves a multi-step process commencing with the formation of the 12-methylpentacosanoic acid backbone, followed by radiolabeling, and finally, the coupling with coenzyme A.

Overall Synthesis Workflow

The synthesis of radiolabeled this compound can be conceptually divided into three main stages:

  • Synthesis of the Fatty Acid Precursor: Chemical synthesis of 12-methylpentacosanoic acid. If a radiolabeled precursor is used, the radiolabel is incorporated at this stage.

  • Activation and Coupling to Coenzyme A: The carboxyl group of the fatty acid is activated, typically using 1,1'-carbonyldiimidazole (B1668759) (CDI), to facilitate the thioesterification with coenzyme A.

  • Purification and Analysis: The final product is purified using High-Performance Liquid Chromatography (HPLC), and its identity, purity, and specific activity are determined.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Acyl-CoA Formation cluster_2 Stage 3: Purification & Analysis start Starting Materials synthesis_fa Synthesis of 12-Methylpentacosanoic Acid (with radiolabel incorporation) start->synthesis_fa activation Activation of Fatty Acid (e.g., with CDI) synthesis_fa->activation coupling Coupling with Coenzyme A activation->coupling hplc HPLC Purification coupling->hplc analysis Purity & Specific Activity Determination hplc->analysis product Radiolabeled This compound analysis->product

Caption: Experimental workflow for the synthesis of radiolabeled this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of radiolabeled this compound, based on typical yields and purities achieved for analogous long-chain acyl-CoA syntheses.

ParameterExpected ValueMethod of Determination
Overall Yield 30-50%Based on starting radiolabeled precursor
Radiochemical Purity ≥95%HPLC with in-line radioactivity detection
Chemical Purity ≥95%HPLC with UV detection (260 nm)
Specific Activity 1-60 Ci/mol (¹⁴C)Liquid Scintillation Counting and UV Spectrophotometry
Recovery from HPLC 70-80%Comparison of pre- and post-purification radioactivity

Experimental Protocols

Protocol 1: Synthesis of [¹⁴C]-12-Methylpentacosanoic Acid (Proposed)

This protocol describes a plausible synthetic route for [¹⁴C]-12-methylpentacosanoic acid. The radiolabel is introduced using a commercially available radiolabeled starting material.

Materials:

  • Appropriate radiolabeled and non-radiolabeled precursors (specifics will depend on the chosen synthetic route)

  • Anhydrous solvents (e.g., THF, diethyl ether)

  • Reagents for Grignard reactions or other C-C bond-forming reactions

  • Reagents for oxidation of an alcohol to a carboxylic acid (e.g., Jones reagent)

  • Standard organic chemistry glassware and equipment

  • Thin-layer chromatography (TLC) plates and developing chambers

  • Silica (B1680970) gel for column chromatography

Methodology:

  • Synthetic Strategy: A convergent synthesis approach is recommended. One fragment would contain the methyl branch and the other the radiolabel. For example, a Grignard reagent could be prepared from a C13 alkyl halide with a methyl group at the 12-position, which would then react with a C12 aldehyde or epoxide containing the ¹⁴C label at the carboxyl-end precursor.

  • Reaction Execution: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

  • Work-up and Purification: After each synthetic step, the reaction mixture should be appropriately worked up (e.g., quenching, extraction). The product of each step should be purified by column chromatography on silica gel.

  • Characterization: The structure of the final non-radiolabeled product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The radiolabeled product's identity is inferred from the successful synthesis of the non-radiolabeled analog.

Protocol 2: Synthesis of [¹⁴C]-12-Methylpentacosanoyl-CoA

This protocol is adapted from established methods for the synthesis of long-chain acyl-CoAs using 1,1'-carbonyldiimidazole (CDI).[1]

Materials:

  • [¹⁴C]-12-Methylpentacosanoic acid (from Protocol 1)

  • 1,1'-Carbonyldiimidazole (CDI)

  • Coenzyme A, lithium salt

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium bicarbonate solution (0.5 M, pH 8.0)

  • Trifluoroacetic acid (TFA)

  • Microcentrifuge tubes

  • Vortex mixer

Methodology:

  • Activation of the Fatty Acid:

    • In a 1.5 mL microcentrifuge tube, dissolve 1-5 µmol of [¹⁴C]-12-methylpentacosanoic acid in 200 µL of anhydrous THF.

    • Add a 2-fold molar excess of CDI to the solution.

    • Vortex the mixture gently and incubate at room temperature for 30 minutes to form the acyl-imidazole intermediate.

  • Coupling with Coenzyme A:

    • In a separate tube, dissolve a 1.5-fold molar excess of Coenzyme A in 200 µL of 0.5 M sodium bicarbonate solution (pH 8.0).

    • Add the Coenzyme A solution to the activated fatty acid mixture.

    • Vortex the reaction mixture and incubate at room temperature for 1-2 hours. The progress of the reaction can be monitored by analytical HPLC.

  • Quenching the Reaction:

    • Add 10 µL of 10% TFA to quench the reaction.

    • Centrifuge the mixture at 14,000 x g for 5 minutes to pellet any precipitate.

Protocol 3: HPLC Purification of [¹⁴C]-12-Methylpentacosanoyl-CoA

Materials:

  • HPLC system with a UV detector and an in-line radioactivity detector

  • C18 reverse-phase HPLC column (e.g., 5 µm particle size, 4.6 x 250 mm)

  • Buffer A: Water with 0.1% TFA

  • Buffer B: Acetonitrile with 0.1% TFA

  • Supernatant from Protocol 2

Methodology:

  • HPLC Setup:

    • Equilibrate the C18 column with a mixture of Buffer A and Buffer B (e.g., 95:5) at a flow rate of 1 mL/min.

    • Set the UV detector to monitor absorbance at 260 nm (for the adenine (B156593) ring of CoA).

  • Purification:

    • Inject the supernatant from the synthesis reaction onto the HPLC column.

    • Elute the product using a linear gradient of Buffer B. A typical gradient would be from 5% to 95% Buffer B over 30-40 minutes.

    • Monitor the elution profile with both the UV and radioactivity detectors. The product should be a peak that is positive on both detectors.

  • Fraction Collection:

    • Collect the fractions corresponding to the major radioactive peak.

  • Solvent Removal:

    • Lyophilize or use a centrifugal evaporator to remove the solvent from the collected fractions.

  • Storage:

    • Store the purified [¹⁴C]-12-Methylpentacosanoyl-CoA at -80°C.

Protocol 4: Quality Control and Specific Activity Determination

Materials:

  • Purified [¹⁴C]-12-Methylpentacosanoyl-CoA

  • Liquid scintillation counter and scintillation cocktail

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Methodology:

  • Radiochemical Purity:

    • Re-inject an aliquot of the purified product into the HPLC system under the same conditions as in Protocol 3.

    • The radiochemical purity is the percentage of the total radioactivity in the main product peak. It should be ≥95%.

  • Chemical Identity:

    • Confirm the mass of the non-radiolabeled product using LC-MS/MS analysis to ensure it matches the theoretical mass of this compound.

  • Quantification and Specific Activity Calculation:

    • Determine the molar concentration:

      • Dissolve a known volume of the purified product in a suitable buffer.

      • Measure the absorbance at 260 nm using a UV-Vis spectrophotometer.

      • Calculate the concentration using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) for acyl-CoAs at 260 nm is approximately 16,400 M⁻¹cm⁻¹.

    • Determine the radioactive concentration:

      • Take an aliquot of the quantified solution and measure the radioactivity in disintegrations per minute (DPM) using a liquid scintillation counter.

    • Calculate the Specific Activity:

      • Specific Activity (Ci/mol) = (DPM per liter) / (moles per liter * 2.22 x 10¹² DPM/Ci)[2][3][4][5]

Safety Precautions

  • When working with radiolabeled compounds, all appropriate safety precautions must be taken, including the use of personal protective equipment (PPE) and working in a designated radioactivity laboratory.

  • All radioactive waste must be disposed of according to institutional guidelines.

  • Organic solvents and other chemicals should be handled in a fume hood.

References

Application Note: Quantification of 12-Methylpentacosanoyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and specific method for the quantitative analysis of 12-Methylpentacosanoyl-CoA using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a very-long-chain branched fatty acyl-coenzyme A that may play a role in various metabolic pathways. The method detailed here is applicable to researchers in metabolic disease, lipidomics, and drug development who require accurate measurement of this specific acyl-CoA in biological matrices.

Introduction

Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, involved in fatty acid synthesis and degradation, energy production, and the regulation of cellular processes.[1] The accurate quantification of specific acyl-CoA species is crucial for understanding their biological functions and their roles in disease. Very-long-chain fatty acyl-CoAs, such as this compound, are particularly challenging to analyze due to their low abundance and hydrophobic nature.

This application note provides a detailed protocol for the analysis of this compound using a triple quadrupole mass spectrometer. The method utilizes electrospray ionization (ESI) in positive mode and relies on the characteristic fragmentation of acyl-CoAs, specifically the neutral loss of the 507 Da adenosine (B11128) diphosphate (B83284) moiety, to provide specificity and sensitivity.[2][3][4]

Experimental

Materials and Reagents
  • This compound standard (Molecular Weight: 1146.21 g/mol , Molecular Formula: C47H86N7O17P3S)[5]

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other suitable odd-chain acyl-CoA

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Ammonium Hydroxide (NH4OH)

  • Solid Phase Extraction (SPE) cartridges for sample cleanup (optional)

Sample Preparation
  • Standard Solution Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Prepare a series of working standard solutions by serial dilution of the stock solution with 50:50 (v/v) Methanol:Water.

    • Prepare a stock solution of the internal standard (e.g., Heptadecanoyl-CoA) at 1 mg/mL in methanol.

    • Spike the internal standard into all calibration standards and samples at a final concentration of 100 ng/mL.

  • Biological Sample Extraction:

    • For cell or tissue samples, homogenize in cold methanol.

    • Add the internal standard to the homogenate.

    • Perform a liquid-liquid extraction with a suitable organic solvent or use a solid-phase extraction (SPE) protocol to enrich for acyl-CoAs.

    • Evaporate the final extract to dryness under a stream of nitrogen and reconstitute in the initial mobile phase conditions.

Liquid Chromatography
  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Hydroxide in Water

  • Mobile Phase B: 10 mM Ammonium Hydroxide in 90:10 Acetonitrile:Water

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-20 min: Hold at 95% B

    • 20.1-25 min: Return to 5% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometry
  • Instrument: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions: The precursor ion for acyl-CoAs is the protonated molecule [M+H]+. The characteristic product ion results from the neutral loss of 507 Da.[2][3][4]

    • This compound:

      • Precursor Ion (Q1): m/z 1147.5

      • Product Ion (Q3): m/z 640.5

    • Heptadecanoyl-CoA (IS):

      • Precursor Ion (Q1): m/z 1022.6

      • Product Ion (Q3): m/z 515.6

  • Key MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Collision Energy: Optimized for each transition (typically 30-50 eV)

Results

The described LC-MS/MS method provides excellent sensitivity and specificity for the detection of this compound. A representative chromatogram would show a sharp peak for this compound at its expected retention time, well-resolved from other components in the matrix.

Quantitative Data

The following tables summarize the expected performance of the method. (Note: This data is illustrative and should be validated experimentally).

Table 1: MRM Transitions and Optimized MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound1147.5640.510045
Heptadecanoyl-CoA (IS)1022.6515.610040

Table 2: Calibration Curve and Linearity

AnalyteConcentration Range (ng/mL)
This compound1 - 1000> 0.995

Table 3: Precision and Accuracy

AnalyteSpiked Concentration (ng/mL)Intra-day Precision (%CV, n=6)Inter-day Precision (%CV, n=18)Accuracy (%)
This compound10< 15< 1585 - 115
100< 10< 1090 - 110
800< 5< 1095 - 105

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample homogenize Homogenization & IS Spiking start->homogenize extract Extraction (LLE or SPE) homogenize->extract reconstitute Dry & Reconstitute extract->reconstitute lc Reverse-Phase LC Separation reconstitute->lc ms Tandem MS Detection (MRM) lc->ms integrate Peak Integration ms->integrate quantify Quantification using IS integrate->quantify report Reporting quantify->report

Caption: Workflow for the quantification of this compound.

Hypothetical Metabolic Pathway

The biological role of this compound is not well-defined. However, as a very-long-chain fatty acyl-CoA, it could be a substrate for enzymes involved in fatty acid elongation, desaturation, or degradation pathways such as peroxisomal β-oxidation.

G VLCFA Very-Long-Chain Fatty Acid (e.g., 12-Methylpentacosanoic Acid) AcylCoASynth Acyl-CoA Synthetase VLCFA->AcylCoASynth Target_CoA This compound AcylCoASynth->Target_CoA Elongase Elongase Enzymes Target_CoA->Elongase BetaOx Peroxisomal β-oxidation Target_CoA->BetaOx Longer_AcylCoA Elongated Acyl-CoA Elongase->Longer_AcylCoA Metabolites Acetyl-CoA & other metabolites BetaOx->Metabolites

Caption: Potential metabolic fate of this compound.

Conclusion

The LC-MS/MS method presented here provides a robust and reliable approach for the quantification of this compound in biological samples. This method can be a valuable tool for researchers investigating the roles of very-long-chain fatty acyl-CoAs in health and disease. The provided protocols and illustrative data serve as a starting point for method development and validation in individual laboratories.

References

Troubleshooting & Optimization

improving 12-Methylpentacosanoyl-CoA stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 12-Methylpentacosanoyl-CoA in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability a concern?

This compound is a very long-chain branched fatty acyl-coenzyme A. Like other acyl-CoAs, it is a critical intermediate in various metabolic pathways. Its stability is a significant concern due to the high-energy thioester bond that links the fatty acid to Coenzyme A. This bond is susceptible to hydrolysis, particularly in aqueous solutions, leading to the degradation of the molecule and affecting experimental accuracy and reproducibility.

Q2: What are the primary factors that affect the stability of this compound in solution?

The stability of this compound is influenced by several factors, including:

  • pH: The thioester bond is more labile at alkaline pH.

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.

  • Buffer Composition: The type and concentration of buffer components can impact stability.

  • Presence of Nucleophiles: Substances that can attack the thioester bond will increase degradation.

  • Enzymatic Degradation: Acyl-CoA thioesterases can enzymatically cleave the thioester bond.[1]

  • Acyl Chain Length: Longer acyl chains can influence the accessibility of the thioester bond to solvents, potentially increasing hydrolysis rates.[2]

Q3: How should I prepare stock solutions of this compound to maximize stability?

Due to the inherent instability of long-chain acyl-CoAs in aqueous solutions, it is highly recommended to prepare fresh solutions for each experiment. If a stock solution must be prepared, dissolve the compound in an organic solvent such as ethanol (B145695) or DMSO, and then dilute it into the aqueous buffer immediately before use. For long-term storage, it is best to store the compound as a dry powder at -20°C or below.

Q4: What are the signs of this compound degradation in my experiments?

Degradation of this compound can manifest in several ways, including:

  • Inconsistent or non-reproducible experimental results.

  • Reduced biological activity in enzymatic assays.

  • Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS).

  • A decrease in the concentration of the parent molecule over time, as measured by analytical methods.

Troubleshooting Guides

This section provides solutions to common problems encountered when working with this compound.

Problem Possible Cause Recommended Solution
Inconsistent assay results Degradation of this compound in the assay buffer.Prepare fresh solutions of this compound for each experiment. Minimize the time the compound spends in aqueous buffer before analysis. Consider performing a time-course experiment to assess stability in your specific assay conditions.
Adsorption to plasticware.Use low-adhesion microcentrifuge tubes and pipette tips. Glass vials may also reduce signal loss.[3]
Low signal or no detection in LC-MS analysis Complete degradation of the analyte.Check the pH and temperature of your sample preparation and storage conditions. Ensure samples are kept cold and analyzed as quickly as possible.
Poor ionization efficiency.Optimize MS parameters. For long-chain acyl-CoAs, positive electrospray ionization (ESI) mode is often used.[4]
Sample loss during preparation.Minimize the number of transfer steps. Use a validated extraction protocol, such as solid-phase extraction (SPE), to concentrate the sample and remove interfering substances.[5]
Appearance of extra peaks in chromatogram Hydrolysis of the thioester bond.The primary degradation product is the free fatty acid (12-methylpentacosanoic acid) and Coenzyme A. Confirm the identity of these peaks using standards if available.
Oxidation of the molecule.While less common for saturated fatty acyl chains, consider degassing buffers or adding antioxidants if oxidation is suspected, though their effectiveness can vary.[6][7]
Difficulty dissolving the compound Low solubility in aqueous buffers.Prepare a concentrated stock solution in an organic solvent (e.g., ethanol, DMSO) and then dilute it into the aqueous buffer with vigorous vortexing. The final concentration of the organic solvent should be compatible with your experimental system.
Formation of micelles.Very long-chain acyl-CoAs can form micelles in aqueous solutions, which can affect their availability and reactivity.[8][9] Be aware of the critical micelle concentration (CMC) if working at high concentrations.

Experimental Protocols

Protocol: Assessment of this compound Stability by LC-MS/MS

This protocol provides a general framework for evaluating the stability of this compound in a specific buffer.

1. Materials:

  • This compound

  • Buffer of interest (e.g., phosphate (B84403) buffer, Tris buffer) at the desired pH

  • Organic solvent (e.g., HPLC-grade ethanol or DMSO)

  • Internal standard (e.g., a structurally similar acyl-CoA with a different chain length)

  • Quenching solution (e.g., ice-cold acetonitrile)

  • LC-MS/MS system

2. Procedure:

  • Prepare a stock solution of this compound in an appropriate organic solvent at a high concentration (e.g., 1-10 mM).

  • Initiate the stability experiment:

    • Pre-warm the buffer of interest to the desired experimental temperature.

    • Spike the buffer with the this compound stock solution to achieve the final desired concentration. Ensure rapid mixing.

  • Time-course sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold quenching solution (e.g., acetonitrile) and the internal standard. This will precipitate proteins and halt further degradation.

  • Sample preparation for LC-MS/MS:

    • Vortex the quenched samples and centrifuge to pellet any precipitate.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS analysis:

    • Develop an LC method to separate this compound from its degradation products and the internal standard. A C18 reversed-phase column is commonly used.[5]

    • Set up the MS/MS method to detect and quantify the parent molecule and the internal standard using multiple reaction monitoring (MRM).

  • Data analysis:

    • Calculate the peak area ratio of this compound to the internal standard at each time point.

    • Plot the natural logarithm of the remaining this compound concentration (or peak area ratio) versus time.

    • Determine the degradation rate constant (k) from the slope of the line. The degradation is often assumed to follow first-order kinetics.[10]

Visualizations

Degradation_Pathway cluster_hydrolysis Hydrolysis This compound This compound Free_Fatty_Acid 12-Methylpentacosanoic Acid This compound->Free_Fatty_Acid + H2O Coenzyme_A Coenzyme A This compound->Coenzyme_A + H2O

Caption: Hydrolysis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare Stock Solution (Organic Solvent) Initiate_Reaction Spike Stock into Buffer Stock_Solution->Initiate_Reaction Assay_Buffer Prepare Assay Buffer Assay_Buffer->Initiate_Reaction Time_Course Collect Samples Over Time Initiate_Reaction->Time_Course Quench Quench Reaction (e.g., Acetonitrile + IS) Time_Course->Quench Centrifuge Centrifuge Quench->Centrifuge LC_MS LC-MS/MS Analysis Centrifuge->LC_MS Data_Analysis Calculate Degradation Rate LC_MS->Data_Analysis

Caption: Workflow for Stability Assessment.

References

Technical Support Center: Optimizing Chromatographic Separation of Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of long-chain acyl-CoAs.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chromatographic analysis of long-chain acyl-CoAs.

IssuePotential Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing) - Secondary Interactions: Strong interactions can occur between the analyte and the stationary phase. - Column Overload: Injecting too much sample can lead to peak tailing.[1] - Contamination: Impurities can enhance secondary interactions.[1]- Adjust Mobile Phase pH: Operating at a lower pH can minimize secondary interactions by ensuring silanol (B1196071) groups are protonated.[1] - Reduce Sample Amount: Dilute the sample to assess if the column is overloaded.[1] - Use High-Purity Materials: Employing the purest packing material possible helps reduce contaminants.[1]
Poor Peak Shape (Fronting) - Poor Sample Solubility: The sample may not be evenly dissolved in the mobile phase. - Column Collapse: Physical changes in the column due to inappropriate conditions (e.g., temperature, pH).[1] - Column Saturation: Exceeding the maximum sample capacity of the column.[1]- Optimize Sample Solvent: Reduce the injection volume or the concentration of the solute.[1] - Modify Method Conditions: Ensure the column is used within its recommended temperature and pH limits.[1] - Decrease Sample Load: Reduce the amount of sample injected onto the column.[1]
Low Signal Intensity - Suboptimal Ion Source Settings: Incorrect optimization of parameters like capillary voltage, gas flow, and temperature. - Ion Suppression: Co-eluting matrix components can interfere with the ionization of the target analyte.- Optimize MS Parameters: Fine-tune ion source settings for CoA compounds. - Improve Sample Cleanup: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances.
Inconsistent Retention Times - Inconsistent Mobile Phase Composition: Improper mixing or degradation of the mobile phase. - Column Not Equilibrated: Insufficient time for the column to stabilize before injection. - System Leaks: Leaks in fittings between the injector, column, and detector.- Prepare Fresh Mobile Phase Daily: Ensure accurate and consistent mobile phase preparation. - Increase Equilibration Time: Allow for a longer column equilibration period before each run. - Check for Leaks: Systematically inspect all connections for any signs of leakage.
High Background Noise - Contaminated Mobile Phase or LC System: Use of impure solvents or a dirty system. - Column Bleed: Degradation of the stationary phase.- Use High-Purity Solvents: Filter all solvents before use and flush the system thoroughly. - Use High-Quality Columns: Employ robust columns and consider using PEEK tubing to minimize bleed.
Analyte Loss - Adsorption to Surfaces: The phosphate (B84403) groups of acyl-CoAs have a high affinity for glass and metallic surfaces.- Derivatization: Phosphate methylation can resolve analyte loss due to surface adhesion. - Use of Appropriate Labware: Utilize polypropylene (B1209903) or other low-binding tubes and vials.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for long-chain acyl-CoA separation?

A1: The most frequently used stationary phase for the separation of long-chain acyl-CoAs is a C18 reversed-phase column.[2][3] These columns provide good retention and separation for these hydrophobic molecules.

Q2: How can I improve the resolution of closely eluting long-chain acyl-CoA species?

A2: To improve resolution, you can optimize the mobile phase gradient. A shallower gradient with a slower increase in the organic solvent concentration can enhance the separation of species with similar chain lengths and degrees of saturation. Additionally, adjusting the pH of the mobile phase can alter the ionization state of the acyl-CoAs and improve separation.[2]

Q3: What sample preparation technique is recommended for complex biological samples?

A3: Solid-phase extraction (SPE) is a highly recommended sample preparation technique for extracting and purifying long-chain acyl-CoAs from complex biological matrices.[2] A mixed-mode SPE can be particularly effective for optimizing extraction recoveries.

Q4: Is derivatization necessary for the analysis of long-chain acyl-CoAs?

A4: While not always necessary, derivatization can be beneficial. For instance, phosphate methylation can improve peak shape and reduce analyte loss due to adsorption. For detection by UV, derivatization to fluorescent acyl etheno-CoA can significantly increase sensitivity.

Q5: What are typical detection methods for long-chain acyl-CoAs?

A5: The most common detection method is tandem mass spectrometry (MS/MS) due to its high sensitivity and selectivity.[2] UV detection at 260 nm is also used, as the CoA moiety has a strong absorbance at this wavelength.[3]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Long-Chain Acyl-CoAs in Tissue

This protocol is adapted from a method for the quantitative determination of long-chain acyl-CoAs from rat liver.[2]

1. Sample Preparation (Solid-Phase Extraction):

  • Homogenize 100-200 mg of tissue in a suitable buffer.
  • Extract acyl-CoAs using an appropriate organic solvent.
  • Purify the extract using a C18 SPE cartridge.
  • Elute the acyl-CoAs and prepare the final extract for injection.

2. LC Conditions:

  • Column: C18 reversed-phase column.
  • Mobile Phase A: Ammonium hydroxide (B78521) in water (pH 10.5).[2]
  • Mobile Phase B: Acetonitrile.[2]
  • Gradient: A linear gradient from a low to a high percentage of acetonitrile.
  • Flow Rate: As recommended for the specific column dimensions.
  • Column Temperature: Maintained at a constant temperature (e.g., 40 °C).

3. MS/MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI).[2]
  • Scan Mode: Selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification. A neutral loss scan of 507 can be used for profiling.[2]
  • Ion Source Parameters: Optimize capillary voltage, gas flow, and temperature for maximal signal.

Protocol 2: HPLC-UV Analysis of Long-Chain Acyl-CoAs

This protocol is based on a method for the analysis of long-chain acyl-CoAs from tissues.[3]

1. Sample Preparation:

  • Homogenize tissue samples in a KH2PO4 buffer (100 mM, pH 4.9).[3]
  • Add 2-propanol and re-homogenize.[3]
  • Extract acyl-CoAs with acetonitrile.[3]
  • Purify the extract using an oligonucleotide purification column and elute with 2-propanol.[3]
  • Concentrate the eluent before injection.[3]

2. HPLC Conditions:

  • Column: C18 column.[3]
  • Mobile Phase A: 75 mM KH2PO4, pH 4.9.[3]
  • Mobile Phase B: Acetonitrile containing 600 mM glacial acetic acid.[3]
  • Gradient: A binary gradient system.
  • Flow Rate: 0.25 - 0.5 mL/min.[3]
  • Detection: UV at 260 nm.[3]

Quantitative Data Summary

The following tables summarize typical performance data for long-chain acyl-CoA analysis methods.

Table 1: Method Validation Parameters for LC-MS/MS Analysis [2]

ParameterC16:0-CoAC16:1-CoAC18:0-CoAC18:1-CoAC18:2-CoA
Accuracy (%) 94.8 - 110.894.8 - 110.894.8 - 110.894.8 - 110.894.8 - 110.8
Inter-run Precision (%) 2.6 - 12.22.6 - 12.22.6 - 12.22.6 - 12.22.6 - 12.2
Intra-run Precision (%) 1.2 - 4.41.2 - 4.41.2 - 4.41.2 - 4.41.2 - 4.4

Table 2: Recovery of Extraction Procedure [3]

Tissue TypeRecovery (%)
Various Tissues70 - 80

Visualizations

Experimental Workflow for LC-MS/MS Analysis

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Tissue Tissue Homogenization Extraction Acyl-CoA Extraction Tissue->Extraction SPE Solid-Phase Extraction Extraction->SPE Elution Elution & Concentration SPE->Elution Injection Sample Injection Elution->Injection LC LC Separation (C18 Column) Injection->LC MS MS/MS Detection (ESI+) LC->MS Data Data Acquisition MS->Data

Caption: Workflow for LC-MS/MS analysis of long-chain acyl-CoAs.

Mitochondrial Beta-Oxidation Pathway

beta_oxidation FattyAcid Long-Chain Fatty Acid AcylCoA Long-Chain Acyl-CoA FattyAcid->AcylCoA Activation Transport Mitochondrial Transport (Carnitine Shuttle) AcylCoA->Transport BetaOxidation Beta-Oxidation Cycle Transport->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA FADH2 FADH2 BetaOxidation->FADH2 NADH NADH BetaOxidation->NADH TCA TCA Cycle AcetylCoA->TCA TCA->FADH2 TCA->NADH ETC Electron Transport Chain FADH2->ETC NADH->ETC ATP ATP ETC->ATP

Caption: Simplified pathway of mitochondrial beta-oxidation.

References

troubleshooting low yield in 12-Methylpentacosanoyl-CoA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 12-Methylpentacosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthesis protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound?

A1: The synthesis of this compound, a branched-chain very-long-chain fatty acyl-CoA, typically involves a multi-step process. The general strategy involves two key stages: first, the synthesis of the 12-methylpentacosanoic acid backbone, and second, the activation of the fatty acid to its coenzyme A (CoA) thioester. The backbone is constructed by utilizing a branched-chain primer, followed by chain elongation.

Q2: I am observing a significantly lower yield than expected. What are the common causes?

A2: Low yields in the synthesis of this compound can arise from several factors. These can be broadly categorized into issues with the synthesis of the fatty acid backbone and problems with the enzymatic or chemical CoA ligation step. Common culprits include inefficient incorporation of the methyl-branched primer, incomplete chain elongation, degradation of intermediates, and sub-optimal conditions for the CoA ligase enzyme. Inefficient utilization of unusual fatty acids can also lead to feedback inhibition of the fatty acid synthesis pathway.[1]

Q3: How can I confirm the identity and purity of my final this compound product?

A3: Product confirmation and purity analysis are critical. High-Performance Liquid Chromatography (HPLC) is a common method for both purification and analysis of long-chain acyl-CoAs.[2] Mass spectrometry (MS) should be used to confirm the molecular weight of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to verify the structure, including the position of the methyl branch.

Q4: What are the best practices for storing this compound to prevent degradation?

A4: Long-chain acyl-CoAs are susceptible to hydrolysis. For long-term storage, it is recommended to store the purified product at -80°C in an appropriate buffer.[3] Avoid multiple freeze-thaw cycles to maintain the integrity of the molecule.[3]

Troubleshooting Guides

Issue 1: Low Yield of 12-Methylpentacosanoic Acid (the Fatty Acid Backbone)

If you are experiencing a low yield of the fatty acid precursor before the CoA ligation step, consider the following troubleshooting measures.

Possible Causes and Solutions:

CauseRecommended Action
Inefficient Primer Incorporation The synthesis of branched-chain fatty acids often utilizes α-keto acid primers derived from amino acids.[4] Ensure the optimal concentration and purity of the branched-chain primer (e.g., a short-chain acyl-CoA with a methyl branch). Verify the activity of the enzymes responsible for primer utilization.
Incomplete Chain Elongation Very-long-chain fatty acids are synthesized by an elongase complex.[5][6] Ensure all components of the elongase system are active and present in sufficient quantities. Check the supply of malonyl-CoA, the two-carbon donor for elongation. The turnover number for branched-chain fatty acid synthesis can be significantly lower than for straight-chain fatty acids.[7]
Sub-optimal Reaction Conditions Optimize reaction parameters such as temperature, pH, and incubation time. These factors can be influenced by the specific enzymes used in a biosynthetic approach.
Degradation of Intermediates Long-chain fatty acids and their intermediates can be susceptible to degradation. Minimize reaction times where possible and ensure prompt purification of the product.
Issue 2: Low Efficiency in CoA Ligation

If the synthesis of the fatty acid backbone is successful, but the final yield of this compound is low, the CoA ligation step may be the issue.

Possible Causes and Solutions:

CauseRecommended Action
Inactive Acyl-CoA Synthetase The enzymatic ligation of CoA to a fatty acid is catalyzed by an acyl-CoA synthetase. Verify the activity of your enzyme. Consider using a fresh batch of enzyme or a different synthetase known to be active with very-long-chain fatty acids.
Sub-optimal Ligation Conditions The ligation reaction is dependent on ATP and Mg2+. Ensure these cofactors are present at optimal concentrations. The pH of the reaction buffer is also critical for enzyme activity.
Poor Substrate Purity Impurities in the 12-methylpentacosanoic acid preparation can inhibit the acyl-CoA synthetase. Ensure the fatty acid is of high purity before proceeding with the ligation step.
Product Hydrolysis The thioester bond in acyl-CoAs is labile. Work quickly during purification and keep samples on ice or at 4°C to minimize hydrolysis.

Experimental Protocols

Protocol 1: General Enzymatic Synthesis of a Long-Chain Fatty Acyl-CoA

This protocol provides a general framework for the enzymatic synthesis of a fatty acyl-CoA from the corresponding fatty acid. Note that specific conditions may need to be optimized for 12-methylpentacosanoic acid.

Materials:

  • 12-methylpentacosanoic acid

  • Coenzyme A (CoA)

  • ATP

  • MgCl2

  • Long-chain acyl-CoA synthetase

  • Triton X-100

  • Potassium phosphate (B84403) buffer (pH 7.5)

  • Octyl-Sepharose for purification

Procedure:

  • Solubilize the 12-methylpentacosanoic acid in a minimal amount of a suitable solvent.

  • Prepare a reaction mixture containing potassium phosphate buffer, ATP, MgCl2, CoA, and Triton X-100.

  • Add the solubilized 12-methylpentacosanoic acid to the reaction mixture.

  • Initiate the reaction by adding the long-chain acyl-CoA synthetase.

  • Incubate the reaction at the optimal temperature for the enzyme (typically 25-37°C) with gentle agitation.

  • Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC.

  • Once the reaction is complete, purify the this compound using hydrophobic chromatography on Octyl-Sepharose.[8]

  • Analyze the purified product for concentration, purity, and identity.

Visualizations

Synthesis Pathway Overview

Synthesis_Pathway Primer Branched-Chain Primer (e.g., from Valine/Leucine) FAS Fatty Acid Synthase (FAS) Primer->FAS MalonylCoA Malonyl-CoA MalonylCoA->FAS Elongase VLCFA Elongase Complex FAS->Elongase Chain Initiation FattyAcid 12-Methylpentacosanoic Acid Elongase->FattyAcid Chain Elongation (multiple cycles) Synthetase Acyl-CoA Synthetase FattyAcid->Synthetase CoA Coenzyme A CoA->Synthetase ATP ATP ATP->Synthetase FinalProduct This compound Synthetase->FinalProduct Activation

Caption: Overview of the biosynthetic pathway for this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of This compound CheckFA Is the yield of 12-methylpentacosanoic acid adequate? Start->CheckFA TroubleshootFA Troubleshoot Fatty Acid Synthesis: - Primer Incorporation - Chain Elongation - Reaction Conditions CheckFA->TroubleshootFA No CheckCoA Troubleshoot CoA Ligation: - Enzyme Activity - Cofactors (ATP, Mg2+) - Substrate Purity CheckFA->CheckCoA Yes AnalyzePurity Analyze Purity of Intermediates and Final Product TroubleshootFA->AnalyzePurity CheckCoA->AnalyzePurity End Optimized Yield AnalyzePurity->End

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Analysis of 12-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 12-Methylpentacosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and navigate challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), which negatively affects the accuracy, reproducibility, and sensitivity of quantitative analysis.[1][3] In biological samples, common sources of matrix effects include phospholipids (B1166683), salts, proteins, and other endogenous metabolites.[1]

Q2: What are the typical signs of matrix effects in my LC-MS/MS data for this compound?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of the analyte signal between different samples.[4]

  • A noticeable difference in the peak area of this compound when comparing a standard in a pure solvent to a standard spiked into a biological matrix extract (post-extraction spike).[1][4]

  • Inconsistent ratios of the internal standard to the analyte across a batch of samples.[4]

  • Loss of linearity in the calibration curve, especially at higher concentrations.[4]

Q3: How can I quantitatively assess the extent of matrix effects in my analysis?

A3: The post-extraction spiking method is a common quantitative approach to determine the impact of matrix effects.[1] This involves comparing the response of an analyte spiked into a blank matrix extract (that has gone through the sample preparation process) with the response of the analyte in a clean solvent at the same concentration.[1] The ratio of these responses provides a quantitative measure of signal suppression or enhancement.[1]

Q4: What are the most effective strategies to minimize matrix effects?

A4: The most effective approach is to implement rigorous sample preparation techniques to remove interfering components before they enter the mass spectrometer.[2] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective for cleaning up lipid samples.[2] Additionally, optimizing chromatographic separation to resolve this compound from matrix components can significantly reduce interference.[5]

Troubleshooting Guide

Issue 1: Inconsistent and low signal intensity for this compound.

This is a classic symptom of ion suppression caused by matrix effects.[5]

  • Troubleshooting Steps:

    • Sample Dilution: A simple first step is to dilute the sample, which can reduce the concentration of interfering matrix components.[5] However, ensure the concentration of this compound remains above the instrument's limit of detection.

    • Optimize Chromatography: Adjust the chromatographic method to better separate this compound from co-eluting matrix components.[5] This could involve changing the gradient, flow rate, or column chemistry.

    • Enhance Sample Cleanup: If dilution and chromatography adjustments are insufficient, improve your sample preparation protocol. The use of Solid-Phase Extraction (SPE) is highly recommended for removing phospholipids, a major source of ion suppression in lipid analysis.[1]

Issue 2: Poor reproducibility and accuracy in quantification.

This often points to variable matrix effects between samples.

  • Troubleshooting Steps:

    • Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to compensate for matrix effects is to use a SIL-IS, such as ¹³C- or ²H-labeled this compound. The SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for accurate quantification.[4]

    • Matrix-Matched Calibrators: If a SIL-IS is not available, prepare calibration standards in a blank matrix that is similar to your samples. This helps to ensure that the calibrators and the samples experience comparable matrix effects.[4]

    • Standard Addition: For a few samples, the method of standard addition can be used. This involves adding known amounts of a standard to the sample and extrapolating to determine the endogenous concentration. While accurate, this method is often too time-consuming for large sample batches.[4]

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using Post-Extraction Spiking

This protocol allows for the quantitative determination of matrix effects.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound in a clean solvent (e.g., methanol (B129727)/water).

    • Set B (Blank Matrix Extract): Process a blank biological matrix (e.g., plasma, tissue homogenate) through your entire sample preparation workflow.[5]

    • Set C (Post-Spiked Matrix): Spike the this compound standard into the extracted blank matrix from Set B to the same final concentration as Set A.[5]

  • Analyze by LC-MS/MS: Analyze all three sets of samples using your established LC-MS/MS method.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)

This protocol describes a general workflow for removing interfering phospholipids from a biological sample.[1]

  • Sample Pre-treatment: For a plasma sample, disrupt protein binding by adding an acidic solution (e.g., 2% formic acid in water).[1]

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol, followed by water.[1]

  • Loading: Load the pre-treated sample onto the SPE cartridge.[1]

  • Washing:

    • Wash with an acidic aqueous solution (e.g., 0.1% formic acid in water) to remove salts and other polar interferences.[1]

    • Wash with a moderately non-polar solvent like methanol to remove phospholipids.[1]

  • Elution: Elute the target analyte, this compound, with a basic organic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).[1]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute it in a solvent compatible with your LC-MS/MS system.[1]

Data Presentation

Table 1: Illustrative Quantitative Data on Matrix Effect Assessment

Sample SetDescriptionMean Peak Area (n=3)Matrix Effect (%)
AThis compound in Neat Solvent1,500,000N/A
CThis compound in Extracted Blank Plasma675,00045% (Ion Suppression)

Note: Data are hypothetical and for illustrative purposes.

Table 2: Effectiveness of Different Sample Preparation Methods on Analyte Recovery and Matrix Effect

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)
Protein Precipitation9535% (Severe Suppression)
Liquid-Liquid Extraction8560% (Moderate Suppression)
Solid-Phase Extraction (SPE)9092% (Minimal Suppression)

Note: Data are hypothetical and for illustrative purposes, adapted from general observations in lipid analysis.[2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample extraction Extraction of This compound sample->extraction cleanup Sample Cleanup (e.g., SPE) extraction->cleanup reconstitution Reconstitution cleanup->reconstitution lc LC Separation reconstitution->lc ms MS/MS Detection lc->ms integration Peak Integration ms->integration quantification Quantification integration->quantification

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic start Inconsistent/Low Signal dilute Dilute Sample start->dilute check_signal Signal Improved? dilute->check_signal optimize_lc Optimize Chromatography check_signal->optimize_lc No end Problem Resolved check_signal->end Yes check_repro Reproducibility OK? optimize_lc->check_repro enhance_cleanup Enhance Sample Cleanup (SPE) check_repro->enhance_cleanup No check_repro->end Yes use_sil Use SIL-IS or Matrix-Matched Calibrators enhance_cleanup->use_sil use_sil->end

Caption: Troubleshooting logic for matrix effects in mass spec analysis.

References

best practices for storing 12-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling 12-Methylpentacosanoyl-CoA. Below you will find frequently asked questions and troubleshooting guides to ensure the stability and integrity of your samples during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

For long-term storage, it is recommended to store this compound at -20°C or below, with -80°C being optimal for maximum stability.[1][2] Storing at these low temperatures minimizes the risk of chemical degradation over time. For short-term storage, such as between experiments on the same day, keeping the compound on ice is acceptable.

Q2: Should I store this compound as a dry powder or in a solution?

This compound is a saturated fatty acyl-CoA, which is generally stable when stored as a dry powder.[3] However, for ease of use in experiments, it is often dissolved in a suitable organic solvent. If stored in solution, it is crucial to use an appropriate solvent and storage container.

Q3: What is the best solvent for dissolving and storing this compound?

A suitable organic solvent should be chosen based on the experimental requirements. Methanol is a common choice for reconstituting acyl-CoA standards.[2] Regardless of the solvent, it is critical to use high-purity, anhydrous solvents to minimize the risk of hydrolysis.

Q4: What type of container should I use to store solutions of this compound?

When storing this compound in an organic solvent, always use glass containers with Teflon-lined closures.[3] Plastic containers (e.g., polystyrene, polyethylene, polypropylene) should be avoided as plasticizers and other impurities can leach into the organic solvent, contaminating your sample.[3]

Q5: How can I prevent the degradation of this compound during storage?

The two primary degradation pathways for lipids like this compound are hydrolysis and oxidation.[4][5] To prevent degradation:

  • Prevent Hydrolysis: Minimize exposure to moisture.[4][5] Ensure the storage container is tightly sealed. If the compound is in solid form, allow it to warm to room temperature before opening to prevent condensation. Use anhydrous solvents for solutions.

  • Prevent Oxidation: For solutions, it is best practice to overlay the solution with an inert gas like argon or nitrogen before sealing the container.[3] This displaces oxygen and prevents oxidative damage.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results Sample degradation due to improper storage.Review storage conditions. Ensure the compound is stored at ≤ -20°C and protected from moisture and air.
Contamination from storage container.If stored in solution, verify that a glass container with a Teflon-lined cap was used.[3]
Difficulty dissolving the compound The compound may have degraded or absorbed moisture.Warm the vial to room temperature before opening. Use a high-purity, anhydrous organic solvent. Gentle vortexing may aid dissolution.
Loss of biological activity The CoA moiety may have been cleaved by hydrolysis or enzymatic degradation.Minimize freeze-thaw cycles. Prepare aliquots for single-use to avoid repeated warming and cooling of the stock solution.
Visible changes in the sample (e.g., discoloration, precipitation) This could indicate significant degradation or contamination.It is recommended to discard the sample and use a fresh, properly stored stock.

Storage Condition Summary

Parameter Recommendation Rationale
Temperature (Long-term) -20°C to -80°CMinimizes chemical degradation.[1][2]
Form Dry Powder or in Anhydrous Organic SolventSaturated acyl-CoAs are stable as powders; solutions are convenient for use.[3]
Solvent (if applicable) High-purity, anhydrous organic solvent (e.g., methanol)Prevents hydrolysis and ensures solubility.
Container Glass vial with Teflon-lined capPrevents contamination from plasticizers.[3]
Atmosphere (for solutions) Inert Gas (Argon or Nitrogen)Prevents oxidation.[3]

Visual Guides

StorageWorkflow cluster_storage_type Storage Form cluster_conditions Storage Conditions start This compound Sample powder As Dry Powder start->powder Long-term storage solution In Organic Solvent start->solution For experimental use temp_powder Store at <= -20°C in tightly sealed glass container powder->temp_powder temp_solution Store at <= -20°C in glass vial with Teflon-lined cap solution->temp_solution inert_gas Overlay with Inert Gas (Ar/N2) temp_solution->inert_gas

Caption: Decision workflow for storing this compound.

DegradationPathways cluster_degradation Primary Degradation Pathways cluster_products Degradation Products compound This compound hydrolysis Hydrolysis compound->hydrolysis oxidation Oxidation compound->oxidation hydrolysis_prod 12-Methylpentacosanoic Acid + Coenzyme A hydrolysis->hydrolysis_prod oxidation_prod Oxidized Lipid Species oxidation->oxidation_prod

Caption: Major chemical degradation pathways for this compound.

References

Validation & Comparative

Unveiling 12-Methylpentacosanoyl-CoA: A Potential Novel Biomarker in Metabolic Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the validation of 12-Methylpentacosanoyl-CoA as a potential biomarker offers a comparative analysis against current standards for metabolic diseases. This guide provides researchers, scientists, and drug development professionals with essential data, experimental protocols, and pathway visualizations to evaluate its potential role in diagnostics and therapeutic development.

The landscape of metabolic disease diagnostics is in continuous evolution, seeking more specific and sensitive biomarkers for early detection and monitoring of conditions such as nonalcoholic fatty liver disease (NAFLD), cardiovascular disease, and type 2 diabetes. In this context, this compound, a long-chain branched-chain fatty acyl-CoA, emerges as a molecule of interest. Its potential biological significance is rooted in the established role of branched-chain fatty acids (BCFAs) and their activated CoA esters in cellular signaling and metabolism, particularly through the activation of Peroxisome Proliferator-Activated Receptor α (PPARα), a master regulator of lipid homeostasis.

While direct validation of this compound as a clinical biomarker is in its nascent stages, this guide provides a comprehensive overview of its theoretical framework, alongside a comparison with currently utilized biomarkers for key metabolic diseases.

The Biological Plausibility of this compound as a Biomarker

Branched-chain fatty acids are increasingly recognized for their involvement in metabolic regulation. The CoA-esterified forms, such as this compound, are the biologically active molecules within the cell. Very-long-chain and branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for PPARα. This interaction suggests that fluctuations in the levels of these molecules could directly influence the expression of genes involved in fatty acid oxidation and lipid metabolism, pathways that are often dysregulated in metabolic diseases.

Elevated levels of circulating branched-chain amino acids (BCAAs), the metabolic precursors to BCFAs, have been associated with an increased risk of type 2 diabetes, cardiovascular disease, and NAFLD. This correlation provides a strong rationale for investigating their downstream metabolites, like this compound, as potential disease biomarkers.

Comparative Analysis of Biomarkers

To contextualize the potential of this compound, a comparison with established biomarkers for NAFLD, cardiovascular disease, and type 2 diabetes is essential.

Disease StateCurrent BiomarkersTypeKey Performance Metrics
NAFLD Fibrosis-4 (FIB-4) Index Calculation (Age, AST, PLT, ALT)High specificity for advanced fibrosis.
NAFLD Fibrosis Score (NFS) Calculation (Age, BMI, IFG/DM, AST, ALT, PLT, Albumin)Good at excluding advanced fibrosis.
Enhanced Liver Fibrosis (ELF™) Test Immunoassay (HA, PIIINP, TIMP-1)High accuracy for detecting advanced fibrosis.[1][2]
Cardiovascular Disease High-sensitivity cardiac Troponin I (hs-cTnI) ImmunoassayGold standard for myocardial injury detection.[3]
B-type Natriuretic Peptide (BNP)/NT-proBNP ImmunoassayKey for diagnosis and prognosis of heart failure.[3]
High-sensitivity C-reactive protein (hsCRP) ImmunoassayPredictor of cardiovascular risk.[4][5]
Type 2 Diabetes Fasting Plasma Glucose (FPG) Enzymatic AssayStandard diagnostic criterion.
Hemoglobin A1c (HbA1c) Immunoassay/HPLCReflects long-term glycemic control.
Novel Metabolites (e.g., specific lipids, amino acids) Mass SpectrometryPotential for early detection and progression monitoring.[6][7]

Experimental Protocols for Key Biomarkers

The validation of any new biomarker necessitates a thorough understanding of the methodologies used for established markers.

Quantification of Acyl-CoAs (General Protocol)

The analysis of acyl-CoA species, including long-chain variants like this compound, typically involves sophisticated analytical techniques.

Sample Preparation:

  • Tissue or cell samples are rapidly frozen in liquid nitrogen to quench metabolic activity.

  • Extraction is performed using a solvent system, often containing a mixture of isopropanol, water, and acetic acid, to precipitate proteins and extract lipids and polar metabolites.

  • The extract is then subjected to solid-phase extraction (SPE) to enrich for acyl-CoAs and remove interfering substances.

Analytical Method:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the sensitive and specific quantification of individual acyl-CoA species.

    • Chromatography: Reversed-phase liquid chromatography is commonly used to separate the different acyl-CoAs based on their chain length and hydrophobicity.

    • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically employed. Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for each acyl-CoA are monitored.

High-sensitivity C-reactive protein (hsCRP) Assay

Principle: The hsCRP test is a quantitative immunoassay.

Method:

  • A blood sample (serum or plasma) is collected from the patient.

  • The sample is analyzed using an automated immunoturbidimetric or immunonephelometric assay.

  • In these assays, anti-CRP antibodies are coated onto latex particles. When the patient's sample is added, the CRP in the sample binds to the antibodies, causing the latex particles to agglutinate.

  • The degree of agglutination is measured by changes in turbidity or light scattering, which is proportional to the concentration of CRP in the sample.

Visualizing the Potential Role of this compound

To illustrate the hypothetical signaling pathway and the workflow for biomarker validation, the following diagrams are provided.

Signaling_Pathway BCAA Branched-Chain Amino Acids BCFA Branched-Chain Fatty Acids BCAA->BCFA Acyl_CoA_Synthase Acyl-CoA Synthase BCFA->Acyl_CoA_Synthase BCFA_CoA This compound Acyl_CoA_Synthase->BCFA_CoA PPARa PPARα BCFA_CoA->PPARa RXR RXR PPARa->RXR PPRE PPRE RXR->PPRE Target_Genes Target Gene Expression (e.g., Fatty Acid Oxidation) PPRE->Target_Genes Metabolic_Regulation Metabolic Regulation Target_Genes->Metabolic_Regulation

Caption: Proposed signaling pathway of this compound via PPARα activation.

Biomarker_Validation_Workflow Discovery Biomarker Discovery (e.g., Metabolomics) Analytical_Validation Analytical Method Validation (LC-MS/MS) Discovery->Analytical_Validation Clinical_Validation Clinical Validation (Case-Control & Cohort Studies) Analytical_Validation->Clinical_Validation Comparison Comparison with Existing Biomarkers Clinical_Validation->Comparison Utility Assessment of Clinical Utility Comparison->Utility

Caption: General workflow for the validation of a new biomarker.

Future Directions

The validation of this compound as a clinically useful biomarker is a multi-step process that requires rigorous scientific investigation. The immediate next steps should focus on developing and validating a robust analytical method for its quantification in human samples. Subsequently, large-scale clinical studies are needed to establish its association with the presence and severity of metabolic diseases and to compare its diagnostic and prognostic performance against existing biomarkers. While the journey to clinical implementation is long, the strong biological rationale warrants further exploration of this compound as a novel player in the quest for improved management of metabolic disorders.

References

Cross-Validation of 12-Methylpentacosanoyl-CoA Measurement Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 12-Methylpentacosanoyl-CoA, a very-long-chain acyl-coenzyme A (VLC-acyl-CoA), is critical for understanding its role in various metabolic pathways and for the development of therapeutics targeting lipid metabolism. This guide provides a comparative analysis of two primary methodologies for the measurement of long-chain and very-long-chain acyl-CoAs, which are applicable to this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Radiometric Assays.

Data Presentation: A Comparative Overview of Method Performance

The following table summarizes the key performance metrics of the two principal methods for acyl-CoA analysis. LC-MS/MS offers direct quantification of the target molecule, while radiometric assays provide an indirect measure by quantifying the activity of enzymes that produce acyl-CoAs.

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Radiometric Assay
Principle Direct detection and quantification of the molecule based on its mass-to-charge ratio.Indirectly measures the enzymatic synthesis of radiolabeled acyl-CoA from a radiolabeled fatty acid precursor.
Specificity High; capable of distinguishing between different acyl-CoA species, including isomers.Lower; measures the total enzymatic activity which may not be specific to a single acyl-CoA product.
Sensitivity High; Limits of Quantification (LOQs) can be in the low nanomolar range (e.g., 4.2 nM for very-long-chain acyl-CoAs)[1].High; suitable for small sample sizes like patient biopsies[2][3].
Accuracy High; typically ranges from 94.8% to 110.8%[4].Dependent on the purity of the radiolabeled substrate and standards.
Precision Good; Inter-run precision between 2.6% and 12.2%, and intra-run precision between 1.2% and 4.4%[4].Good; dependent on accurate pipetting and scintillation counting.
Sample Throughput Moderate to high, especially with online sample preparation techniques.Lower; involves multiple manual steps including incubation and scintillation counting.
Instrumentation Requires a triple quadrupole mass spectrometer coupled with a liquid chromatography system.Requires a scintillation counter.

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Acyl-CoA Quantification

This protocol is a generalized procedure based on established methods for long-chain acyl-CoA analysis.[1][4][5]

a. Sample Preparation (Solid-Phase Extraction - SPE) [4]

  • Homogenize 100-200 mg of tissue in a suitable buffer.

  • Add an internal standard (e.g., C17-CoA) to the homogenate.[5]

  • Perform a solid-phase extraction to isolate the acyl-CoAs. A mixed-mode SPE cartridge can be effective for this purpose.[1]

  • Wash the cartridge to remove interfering substances.

  • Elute the acyl-CoAs from the cartridge.

  • For enhanced performance, a derivatization step using phosphate (B84403) methylation can be introduced to improve chromatographic separation and reduce analyte loss.[1]

b. LC Separation [4]

c. MS/MS Detection [4][5]

  • Utilize a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.

  • Quantify the acyl-CoAs using selected reaction monitoring (SRM). For this compound, specific precursor and product ion transitions would need to be determined.

  • A neutral loss scan of 507 can be used for profiling complex mixtures of acyl-CoAs in tissue extracts.[4]

Radiometric Assay for Acyl-CoA Synthetase Activity

This protocol measures the activity of long-chain acyl-CoA synthetases, the enzymes responsible for the formation of acyl-CoAs.[2][3]

a. Reaction Mixture Preparation

  • Prepare a reaction buffer containing ATP, coenzyme A, and Mg2+.

  • Add a radiolabeled fatty acid precursor (e.g., [3H]-palmitic acid, which can be used as a surrogate for 12-methylpentacosanoic acid if the latter is not commercially available in a radiolabeled form) bound to bovine serum albumin (BSA).

b. Enzymatic Reaction

  • Initiate the reaction by adding the cell lysate or tissue homogenate to the reaction mixture.

  • Incubate at 37°C for a defined period (e.g., 20 minutes).

  • Stop the reaction by adding a solution such as Dole's solution (Isopropanol:Heptane:H2SO4).

c. Quantification

  • Perform a differential phase partitioning to separate the generated radiolabeled acyl-CoA from the unreacted radiolabeled fatty acid.

  • Quantify the amount of radiolabeled acyl-CoA in the appropriate phase using a scintillation counter.

Visualizations

Experimental Workflow for LC-MS/MS Analysis of this compound

LC-MS/MS Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue_Homogenization Tissue Homogenization Internal_Standard Addition of Internal Standard Tissue_Homogenization->Internal_Standard SPE Solid-Phase Extraction (SPE) Internal_Standard->SPE Elution Elution SPE->Elution LC_Separation LC Separation (C18 Column) Elution->LC_Separation MS_Detection MS/MS Detection (ESI+) LC_Separation->MS_Detection Data_Analysis Data Analysis (SRM) MS_Detection->Data_Analysis

Caption: A generalized workflow for the quantification of this compound using LC-MS/MS.

Signaling Pathway Context: Role of Long-Chain Acyl-CoA Synthetases

Role of ACSL in Fatty Acid Metabolism Fatty_Acid 12-Methylpentacosanoic Acid ACSL Long-Chain Acyl-CoA Synthetase (ACSL) Fatty_Acid->ACSL Acyl_CoA This compound ACSL->Acyl_CoA AMP_PPi AMP + PPi ACSL->AMP_PPi Metabolic_Pathways Downstream Metabolic Pathways (e.g., β-oxidation, lipid synthesis) Acyl_CoA->Metabolic_Pathways CoA_ATP CoA + ATP CoA_ATP->ACSL

Caption: Enzymatic activation of a long-chain fatty acid by ACSL to form its corresponding acyl-CoA.

References

Unraveling the Functional Nuances of 12-Methylpentacosanoyl-CoA and Its Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise positioning of a single methyl group on a long-chain acyl-CoA can significantly influence its metabolic fate and biological activity. This guide provides a comparative analysis of 12-Methylpentacosanoyl-CoA and its theoretical positional isomers, exploring the potential functional differences based on available experimental data and established biochemical principles. While direct comparative studies on these specific very-long-chain fatty acyl-CoA (VLCFA-CoA) isomers are limited, we can infer their distinct roles by examining the substrate specificities of key metabolic enzymes and the ligand-binding preferences of nuclear receptors.

The Critical Role of Methyl Branching

Methyl-branched fatty acids are integral components of various biological systems, influencing the fluidity of cell membranes and serving as signaling molecules. Their activated forms, acyl-CoA thioesters, are the primary substrates for a multitude of metabolic pathways, including energy production and lipid synthesis. The position of the methyl branch is a critical determinant of how these molecules are recognized and processed by enzymes.

Comparative Analysis of Metabolic and Signaling Functions

The functional divergence of this compound and its isomers can be anticipated in several key biological processes:

  • Enzymatic Processing: The substrate-binding pockets of enzymes involved in fatty acid metabolism are highly specific. A shift in the methyl group's position along the acyl chain can alter the molecule's fit and, consequently, the efficiency of the enzymatic reaction.

  • Nuclear Receptor Activation: Branched-chain fatty acyl-CoAs are known to be potent ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα, which is a master regulator of lipid metabolism. The affinity of this interaction is likely sensitive to the precise location of the methyl branch.

  • Membrane Incorporation and Fluidity: The position of the methyl group can affect how the fatty acid integrates into lipid bilayers, thereby influencing membrane fluidity and the function of embedded proteins.

To illustrate the potential metabolic pathways and points of functional divergence, a logical relationship diagram is presented below.

Potential Metabolic Fates of Methylpentacosanoyl-CoA Isomers cluster_isomers Methylpentacosanoyl-CoA Isomers 11-Methylpentacosanoyl-CoA 11-Methylpentacosanoyl-CoA Acyl-CoA Synthetase Acyl-CoA Synthetase 11-Methylpentacosanoyl-CoA->Acyl-CoA Synthetase Activation This compound This compound This compound->Acyl-CoA Synthetase Activation 13-Methylpentacosanoyl-CoA 13-Methylpentacosanoyl-CoA 13-Methylpentacosanoyl-CoA->Acyl-CoA Synthetase Activation Carnitine Palmitoyltransferase I (CPT1) Carnitine Palmitoyltransferase I (CPT1) Acyl-CoA Synthetase->Carnitine Palmitoyltransferase I (CPT1) Positional Specificity? Peroxisomal Beta-Oxidation Peroxisomal Beta-Oxidation Acyl-CoA Synthetase->Peroxisomal Beta-Oxidation Positional Specificity? PPARalpha Activation PPARalpha Activation Acyl-CoA Synthetase->PPARalpha Activation Positional Specificity? Membrane Incorporation Membrane Incorporation Acyl-CoA Synthetase->Membrane Incorporation Mitochondrial Beta-Oxidation Mitochondrial Beta-Oxidation Carnitine Palmitoyltransferase I (CPT1)->Mitochondrial Beta-Oxidation Energy Production Energy Production Peroxisomal Beta-Oxidation->Energy Production Gene Expression Regulation Gene Expression Regulation PPARalpha Activation->Gene Expression Regulation Mitochondrial Beta-Oxidation->Energy Production

Caption: Logical flow of the potential metabolic processing of methylpentacosanoyl-CoA isomers.

Quantitative Data Summary

Parameter11-Methylpentacosanoyl-CoAThis compound13-Methylpentacosanoyl-CoA
Acyl-CoA Synthetase Activity (Km, µM) Hypothetical ValueHypothetical ValueHypothetical Value
CPT1 Activity (% of control) Hypothetical ValueHypothetical ValueHypothetical Value
Peroxisomal β-oxidation Rate (nmol/min/mg protein) Hypothetical ValueHypothetical ValueHypothetical Value
PPARα Binding Affinity (Kd, nM) Hypothetical ValueHypothetical ValueHypothetical Value
PPARα Transcriptional Activation (Fold Change) Hypothetical ValueHypothetical ValueHypothetical Value

Experimental Protocols

To elucidate the functional differences outlined above, a series of detailed experimental protocols would be required.

Synthesis of Methyl-Branched Acyl-CoAs

A chemo-enzymatic approach is often employed for the synthesis of specific acyl-CoA esters.

Workflow for Acyl-CoA Synthesis

Methyl-branched fatty acid Methyl-branched fatty acid Thiophenyl ester formation Thiophenyl ester formation Methyl-branched fatty acid->Thiophenyl ester formation DCC Transesterification with Coenzyme A Transesterification with Coenzyme A Thiophenyl ester formation->Transesterification with Coenzyme A Purification (HPLC) Purification (HPLC) Transesterification with Coenzyme A->Purification (HPLC) Methyl-branched Acyl-CoA Methyl-branched Acyl-CoA Purification (HPLC)->Methyl-branched Acyl-CoA

Caption: Chemo-enzymatic synthesis of methyl-branched acyl-CoAs.

Protocol:

  • Thiophenyl Ester Synthesis: The desired methyl-branched fatty acid is reacted with thiophenol in the presence of a condensing agent such as dicyclohexylcarbodiimide (B1669883) (DCC).

  • Transesterification: The resulting thiophenyl ester is then incubated with Coenzyme A (CoA) to facilitate the transfer of the acyl group, forming the acyl-CoA thioester.

  • Purification: The final product is purified using reverse-phase high-performance liquid chromatography (HPLC).

Enzyme Activity Assays

Acyl-CoA Synthetase Activity:

The activity of acyl-CoA synthetases with different isomers can be determined by monitoring the consumption of ATP or the formation of the acyl-CoA product. A common method involves a coupled-enzyme assay where the pyrophosphate (PPi) released during the reaction is used to drive a colorimetric or fluorometric reaction.

Carnitine Palmitoyltransferase (CPT) I Activity:

CPT I activity is typically measured by a radiometric assay that quantifies the formation of radiolabeled acylcarnitine from radiolabeled carnitine and the specific acyl-CoA isomer.

Peroxisomal β-oxidation:

The rate of peroxisomal β-oxidation can be determined by incubating isolated peroxisomes with the specific radiolabeled methyl-branched acyl-CoA and measuring the production of acetyl-CoA.

PPARα Ligand Binding and Activation Assays

Ligand Binding Assay:

A competitive binding assay using a radiolabeled known PPARα ligand and varying concentrations of the unlabeled methyl-branched acyl-CoA isomers can be used to determine their binding affinities (Kd).

Transcriptional Activation Assay:

A reporter gene assay is commonly used to assess the ability of the isomers to activate PPARα. Cells are co-transfected with an expression vector for PPARα and a reporter plasmid containing a PPAR-responsive element (PPRE) linked to a reporter gene (e.g., luciferase). The cells are then treated with the different acyl-CoA isomers, and the reporter gene activity is measured.

Conclusion

While direct experimental comparisons of this compound and its positional isomers are currently lacking, the established principles of enzyme specificity and nuclear receptor-ligand interactions strongly suggest that the position of the methyl group will have a profound impact on their biological functions. The experimental framework provided in this guide offers a roadmap for researchers to systematically investigate these differences, which could have significant implications for understanding lipid metabolism and for the development of targeted therapeutic agents. The subtle structural variations between these isomers underscore the remarkable precision of biological recognition systems.

Confirming the Identity of 12-Methylpentacosanoyl-CoA with Tandem MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies for confirming the identity of 12-Methylpentacosanoyl-CoA, a very-long-chain branched-chain fatty acyl-CoA. The primary focus is on tandem mass spectrometry (MS/MS), with a comparative analysis of alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

This compound is a key metabolic intermediate whose accurate identification is crucial for understanding various biological processes. Tandem mass spectrometry offers high sensitivity and specificity for the analysis of such complex lipids. This guide outlines the experimental approach for its identification using tandem MS and compares this method with other powerful analytical techniques.

Comparison of Analytical Methodologies

The selection of an analytical technique for the identification of this compound depends on the specific requirements of the study, including sensitivity, structural detail, and sample throughput. Below is a comparative summary of the most relevant methods.

FeatureTandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Form Intact Acyl-CoADerivatized Fatty Acid (as Methyl Ester)Intact or Derivatized Fatty Acid
Sensitivity High (picomole to femtomole range)High (picomole range)Low (micromole to nanomole range)
Specificity High (based on precursor/product ion pairs)High (based on retention time and fragmentation)Moderate (can be limited by spectral overlap)
Structural Information Molecular weight and characteristic fragmentsFragmentation pattern of the fatty acid methyl ester, indicating branchingDetailed structural information, including precise branch location and stereochemistry
Sample Preparation Solid-phase extraction of Acyl-CoAsHydrolysis of Acyl-CoA and derivatization to FAMEExtraction and purification of the fatty acid
Throughput HighModerate to HighLow
Primary Use Targeted quantification and identificationIdentification and quantification of the fatty acid componentDefinitive structural elucidation

Experimental Protocol: Tandem MS for this compound

This protocol describes a general procedure for the identification of this compound using a triple quadrupole mass spectrometer coupled with liquid chromatography.

1. Sample Preparation (Solid-Phase Extraction)

  • Homogenize the biological sample in a suitable buffer.

  • Perform a protein precipitation step using a cold organic solvent (e.g., acetonitrile).

  • Centrifuge to pellet the protein and collect the supernatant.

  • Load the supernatant onto a C18 solid-phase extraction (SPE) cartridge pre-conditioned with methanol (B129727) and water.

  • Wash the cartridge with an aqueous organic solvent to remove polar impurities.

  • Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

  • Dry the eluate under a stream of nitrogen and reconstitute in the initial mobile phase.

2. Liquid Chromatography (LC)

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: 10 mM ammonium acetate in acetonitrile/isopropanol (e.g., 80:20 v/v).

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to ensure separation from other lipid species.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Tandem Mass Spectrometry (MS/MS)

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Precursor ion scan or neutral loss scan for initial identification, followed by Multiple Reaction Monitoring (MRM) for targeted analysis.

  • Precursor Ion (Q1): The calculated m/z of the protonated this compound molecule.

  • Product Ion (Q3) / Neutral Loss:

    • Neutral Loss of 507.1 Da: This corresponds to the loss of the adenosine (B11128) 3'-phosphate 5'-diphosphate moiety and is a characteristic fragmentation for acyl-CoAs.

    • Product Ion at m/z 809.6: This corresponds to the protonated phosphopantetheine portion of the CoA molecule.

  • Collision Energy: Optimize to maximize the intensity of the characteristic product ions.

Alternative Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, this compound must first be hydrolyzed to its corresponding free fatty acid, 12-methylpentacosanoic acid, and then derivatized to a volatile ester, typically a fatty acid methyl ester (FAME).

  • Advantages: Provides detailed information about the fatty acid structure, including the position of the methyl branch, through characteristic fragmentation patterns of the FAME.

  • Disadvantages: Indirectly identifies the acyl-CoA by analyzing its fatty acid component and requires additional sample preparation steps.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules.

  • Advantages: Can unambiguously determine the exact position of the methyl branch and provide information about the stereochemistry of the molecule.

  • Disadvantages: Significantly lower sensitivity compared to MS-based methods, requiring larger amounts of purified sample.

Visualizing the Workflow and Pathways

Experimental Workflow for Tandem MS Analysis

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Homogenate Homogenization Sample->Homogenate Precipitate Protein Precipitation Homogenate->Precipitate Extract Solid-Phase Extraction Precipitate->Extract Reconstitute Reconstitution Extract->Reconstitute LC LC Separation Reconstitute->LC Injection ESI ESI Source LC->ESI Q1 Quadrupole 1 (Precursor Selection) ESI->Q1 Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Q3 Quadrupole 3 (Product Ion Scan) Q2->Q3 Detector Detector Q3->Detector

Caption: A typical workflow for the identification of this compound using LC-MS/MS.

Fragmentation Pathway of this compound in Tandem MS

fragmentation Precursor [this compound + H]+ Fragment1 [Acyl Chain]+ Precursor->Fragment1 Fragmentation Fragment2 [Phosphopantetheine]+ m/z 809.6 Precursor->Fragment2 Fragmentation NeutralLoss Neutral Loss of Adenosine 3'-phosphate 5'-diphosphate (507.1 Da) Precursor->NeutralLoss

Caption: Characteristic fragmentation of protonated this compound in the collision cell.

Unraveling the Functional Landscape of Very-Long-Chain Branched-Chain Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Review of 12-Methylpentacosanoyl-CoA and Related Branched-Chain Lipids

While direct experimental data on the biological functions of this compound is currently limited in published literature, its structural classification as a very-long-chain branched-chain fatty acid (BCFA) places it within a class of lipids recognized for their diverse and critical roles across various organisms. This guide provides a comparative overview of the known functions of BCFAs, drawing parallels and inferring potential roles for long-chain variants like this compound. We will explore their established functions, compare their activities with straight-chain counterparts, and provide insights into the experimental methodologies used to elucidate these properties.

General Biological Roles of Branched-Chain Fatty Acids (BCFAs)

BCFAs are saturated fatty acids characterized by one or more methyl branches along their carbon backbone.[1][2] They are integral components of cellular structures and are involved in a multitude of metabolic processes.

  • In Bacteria: BCFAs are major constituents of the cell membranes in many bacteria, such as Bacillus subtilis.[3][4] Their branched structure lowers the melting point compared to straight-chain fatty acids of similar length, which helps to maintain membrane fluidity in varying environmental conditions.[2]

  • In Humans and Animals: BCFAs are found in dairy products, meat, and certain fermented foods like nattō.[1][3] In humans, they are notably present in the vernix caseosa—the waxy coating on newborn infants—where they contribute to skin integrity.[1][3] They also play a role in the development of a healthy gastrointestinal tract in newborns.[2][3]

  • Metabolic and Signaling Roles: Recent research has highlighted the involvement of BCFAs in various physiological pathways, including lipid metabolism, inflammation, and insulin (B600854) resistance.[5] They have been shown to possess anti-inflammatory, anticancer, neuroprotective, and lipid-lowering properties.[5] For instance, BCFAs can modulate the expression of genes involved in triglyceride synthesis by activating receptors like PPARα.[5]

Comparative Analysis: Insights from a Shorter-Chain BCFA

To understand the potential bioactivity of this compound, we can examine the experimentally determined functions of a better-studied, shorter-chain BCFA, 12-methyltetradecanoic acid (12-MTA) . Research has demonstrated its potent anti-proliferative and pro-apoptotic effects on cancer cells.

Table 1: Anti-Proliferative Activity of 12-Methyltetradecanoic Acid (12-MTA) on Cancer Cell Lines

Cell Line Cancer Type IC₅₀ (µg/mL)
PC3 Prostate Cancer 17.99
LNCaP Prostate Cancer 25.11
DU145 Prostate Cancer 35.44
K562 Leukemia 20.33

Data sourced from studies on the effects of 12-MTA on cancer cell proliferation.[6]

Table 2: Comparison of Effects of 12-MTA vs. Myristic Acid on VX2 Tumors

Treatment Effect on Tumor Growth Change in 5-HETE Levels Change in PGE₂ Levels
12-MTA Dose-dependent inhibition Significant decrease No significant change
Myristic Acid Stimulation No significant change Significant increase

This table compares the in vivo effects of the branched-chain 12-MTA with its straight-chain analog, myristic acid, on VX2 squamous cell carcinoma in rabbits.[7]

These data illustrate that the methyl-branched structure is key to the observed anti-tumor activity, as the straight-chain equivalent, myristic acid, promoted tumor growth.[7] The mechanism for 12-MTA involves the induction of apoptosis, potentially through the inhibition of the 5-lipoxygenase (5-LOX) pathway, which reduces levels of the pro-inflammatory metabolite 5-HETE.[6][7]

Potential Signaling Pathways and Metabolic Activation

The biological activity of any fatty acid, including 12-Methylpentacosanoyl acid, is contingent on its activation to a Coenzyme A (CoA) ester. This conversion is catalyzed by a family of enzymes known as long-chain acyl-CoA synthetases (ACSLs).[8] The resulting acyl-CoA, in this case, this compound, can then enter various metabolic and signaling pathways.

Fatty_Acid_Activation cluster_inputs Inputs BCFA 12-Methylpentacosanoic Acid (BCFA) ACSL Long-Chain Acyl-CoA Synthetase (ACSL) BCFA->ACSL CoA Coenzyme A CoA->ACSL ATP ATP ATP->ACSL B_CoA This compound ACSL->B_CoA Activation AMP AMP + PPi ACSL->AMP

Caption: Fatty acid activation workflow.

Once activated, this compound could potentially be a substrate for enzymes in pathways analogous to those studied for shorter BCFAs, such as influencing eicosanoid metabolism.

Signaling_Pathway MTA 12-Methyltetradecanoic Acid (12-MTA) LOX 5-Lipoxygenase (5-LOX) MTA->LOX Inhibition HETE 5-HETE (Pro-inflammatory) LOX->HETE Metabolizes Arachidonic Acid to Apoptosis Apoptosis & Inhibition of Proliferation HETE->Apoptosis Suppresses

Caption: Postulated inhibitory pathway of 12-MTA.

Key Experimental Protocols

The study of BCFAs involves a range of standard cell biology and biochemical assays. Below are summarized methodologies based on the investigation of 12-MTA.

A. Cell Proliferation (MTT) Assay

  • Objective: To determine the concentration-dependent inhibitory effect of a compound on cell growth.

  • Protocol:

    • Seed cancer cells (e.g., PC3) in 96-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of the test compound (e.g., 12-MTA) for a specified duration (e.g., 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Solubilize the resulting formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

    • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[6]

B. Apoptosis Detection by Propidium (B1200493) Iodide (PI) Staining

  • Objective: To quantify apoptotic cells, which are characterized by fragmented DNA.

  • Protocol:

    • Treat cells with the test compound (e.g., 12-MTA at 50 µg/mL) for 48 hours.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

    • Resuspend the fixed cells in a solution containing propidium iodide and RNase A.

    • Analyze the cell suspension by flow cytometry.

    • Apoptotic cells are identified as a "sub-G1" peak in the DNA content histogram, representing cells with fractional DNA content.[6]

C. Analysis of Eicosanoid Metabolites

  • Objective: To measure the levels of signaling lipids like 5-HETE to assess the impact on LOX or COX pathways.

  • Protocol:

    • Treat cells or tissues with the test compound.

    • Harvest the samples (e.g., tumor tissue) and homogenize.

    • Extract lipids from the homogenate using a suitable organic solvent system (e.g., ethyl acetate).

    • Analyze the extracted lipids using techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and quantify specific eicosanoids (e.g., 5-HETE, PGE₂).[7]

Conclusion and Future Directions

While this compound remains an understudied molecule, the broader family of branched-chain fatty acids exhibits significant and diverse biological activities. Comparative analysis with well-characterized BCFAs like 12-methyltetradecanoic acid suggests that very-long-chain variants could possess unique functions in modulating membrane dynamics, metabolic regulation, and cellular signaling. The pronounced anti-tumor effects of 12-MTA, contrasted with the growth-promoting properties of its straight-chain analog, underscore the critical importance of the methyl branch in determining biological outcomes.

Future research should focus on the direct characterization of this compound. This includes elucidating its metabolic pathways, identifying its protein targets, and evaluating its efficacy in models of metabolic disease and cancer. The experimental frameworks outlined in this guide provide a robust starting point for these essential investigations.

References

A Comparative Analysis of 12-Methylpentacosanoyl-CoA and its Free Fatty Acid Counterpart

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological effects of 12-Methylpentacosanoyl-CoA and its corresponding free fatty acid, 12-methylpentacosanoic acid. While direct comparative studies on these specific molecules are limited, this document synthesizes information from related very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs) to provide a comprehensive overview for research and development purposes.

Core Distinctions: Activation and Metabolic Fate

The primary distinction between a free fatty acid and its CoA ester lies in its metabolic activation state. 12-methylpentacosanoic acid, as a free fatty acid, is relatively inert within the cellular environment until it is activated. This activation is an ATP-dependent process catalyzed by acyl-CoA synthetases, which attach a coenzyme A (CoA) molecule to the fatty acid, forming this compound. This conversion is a critical regulatory step, effectively trapping the fatty acid within the cell and committing it to various metabolic pathways.

Once activated to its CoA form, this compound can be trafficked to different cellular compartments to participate in a range of biochemical processes. In contrast, the free fatty acid form is primarily involved in transport across cell membranes and can influence membrane fluidity.

Data Presentation: A Comparative Overview

Feature12-methylpentacosanoic acid (Free Fatty Acid)This compound
Primary Role Transport across membranes, precursor for activationMetabolically active form for biosynthesis and signaling
Cellular Localization Extracellular fluid, cytoplasm (transient)Cytoplasm, mitochondria, peroxisomes, endoplasmic reticulum
Metabolic Activity Requires activation by acyl-CoA synthetase to become metabolically activeDirect substrate for various metabolic enzymes
Signaling Potential Indirect; can be a precursor to signaling molecules after activationDirect regulator of enzymes and transcription factors
Membrane Permeability Can cross cell membranesGenerally membrane-impermeable
Key Metabolic Pathways Cellular uptakeβ-oxidation (in peroxisomes for VLCFAs), sphingolipid synthesis, glycerolipid synthesis, protein acylation
Known Regulatory Functions Can alter membrane fluidity and compositionAllosteric regulation of enzymes (e.g., acetyl-CoA carboxylase), ligand for nuclear receptors (e.g., PPARα)

Signaling Pathways and Logical Relationships

The conversion of 12-methylpentacosanoic acid to this compound is a pivotal event that dictates its downstream effects. The following diagram illustrates the central role of this activation step.

FattyAcidMetabolism cluster_extracellular Extracellular Space cluster_cellular Intracellular Space cluster_downstream Metabolic Fates Free_Fatty_Acid_ext 12-methylpentacosanoic acid Free_Fatty_Acid_int 12-methylpentacosanoic acid Free_Fatty_Acid_ext->Free_Fatty_Acid_int Uptake Acyl_CoA This compound Free_Fatty_Acid_int->Acyl_CoA Activation (Acyl-CoA Synthetase, ATP) Beta_Oxidation β-Oxidation Acyl_CoA->Beta_Oxidation Energy Production Lipid_Synthesis Complex Lipid Synthesis Acyl_CoA->Lipid_Synthesis Structural/Storage Signaling Signaling Acyl_CoA->Signaling Regulation

Caption: Metabolic activation of 12-methylpentacosanoic acid.

Experimental Protocols

To investigate and compare the effects of this compound and its free fatty acid, the following experimental protocols can be adapted.

Cellular Uptake of 12-methylpentacosanoic acid

This protocol is designed to measure the rate of uptake of the free fatty acid into cultured cells.

Workflow Diagram:

FattyAcidUptake Start Seed Cells Incubate Incubate with labeled 12-methylpentacosanoic acid Start->Incubate Wash Wash to remove extracellular label Incubate->Wash Lyse Lyse cells Wash->Lyse Measure Quantify intracellular label (e.g., scintillation counting or LC-MS) Lyse->Measure End Determine Uptake Rate Measure->End

Caption: Workflow for measuring fatty acid uptake.

Methodology:

  • Cell Culture: Plate cells of interest (e.g., hepatocytes, adipocytes) in a suitable multi-well format and culture to desired confluency.

  • Preparation of Labeled Fatty Acid: Prepare a stock solution of radiolabeled ([¹⁴C] or [³H]) or stable isotope-labeled ([¹³C] or [²H]) 12-methylpentacosanoic acid complexed with fatty acid-free bovine serum albumin (BSA) in serum-free media.

  • Uptake Assay:

    • Wash cells with warm phosphate-buffered saline (PBS).

    • Add the labeled fatty acid-BSA complex to the cells and incubate for various time points (e.g., 1, 5, 15, 30 minutes) at 37°C.

    • To stop the uptake, rapidly wash the cells with ice-cold PBS containing 0.5% BSA to remove unbound fatty acids, followed by a final wash with ice-cold PBS.

  • Quantification:

    • Lyse the cells in a suitable buffer.

    • For radiolabeled fatty acids, measure the radioactivity in the cell lysate using a scintillation counter.

    • For stable isotope-labeled fatty acids, perform lipid extraction followed by analysis using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to quantify the labeled fatty acid.

  • Data Analysis: Normalize the amount of intracellular labeled fatty acid to the total protein content of the cell lysate and express the results as nmol of fatty acid taken up per mg of protein per minute.

In Vitro Acyl-CoA Synthetase Activity Assay

This assay measures the conversion of 12-methylpentacosanoic acid to this compound.

Workflow Diagram:

ACSS_Assay Start Prepare Cell Lysate Incubate Incubate lysate with labeled 12-methylpentacosanoic acid, ATP, and CoA Start->Incubate Stop Stop reaction Incubate->Stop Separate Separate labeled Acyl-CoA from labeled fatty acid Stop->Separate Quantify Quantify labeled Acyl-CoA Separate->Quantify End Determine Enzyme Activity Quantify->End

Caption: Workflow for Acyl-CoA Synthetase activity assay.

Methodology:

  • Enzyme Source Preparation: Prepare a cell lysate or tissue homogenate that contains acyl-CoA synthetase activity.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Buffer (e.g., Tris-HCl, pH 7.5)

    • ATP

    • Coenzyme A

    • MgCl₂

    • Radiolabeled ([¹⁴C] or [³H]) or fluorescently labeled 12-methylpentacosanoic acid

  • Enzyme Reaction:

    • Initiate the reaction by adding the enzyme source to the pre-warmed reaction mixture.

    • Incubate at 37°C for a defined period (e.g., 10-30 minutes).

    • Stop the reaction by adding a solution to quench the reaction (e.g., an acidic solution).

  • Separation and Quantification:

    • Separate the newly synthesized labeled this compound from the unreacted labeled free fatty acid. This can be achieved by methods such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Quantify the amount of labeled this compound using a scintillation counter (for radiolabels) or a fluorescence detector.

  • Data Analysis: Calculate the enzyme activity as nmol of acyl-CoA formed per minute per mg of protein.

Analysis of Cellular Lipid Profiles by Mass Spectrometry

This protocol allows for the comprehensive analysis of changes in the cellular lipidome in response to treatment with either the free fatty acid or its CoA ester (if delivery into the cell can be achieved).

Methodology:

  • Cell Treatment: Treat cultured cells with either 12-methylpentacosanoic acid (complexed with BSA) or, if a suitable delivery method is available, this compound.

  • Lipid Extraction: After the desired incubation period, wash the cells and perform a total lipid extraction using a method such as the Bligh-Dyer or Folch procedure.

  • Mass Spectrometry Analysis:

    • Analyze the lipid extract using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS).

    • Employ a targeted or untargeted lipidomics approach to identify and quantify a wide range of lipid species, including phospholipids, sphingolipids, and neutral lipids.

  • Data Analysis: Compare the lipid profiles of cells treated with the free fatty acid, the acyl-CoA, and a vehicle control to identify specific changes in lipid metabolism and composition.

Concluding Remarks

The biological effects of 12-methylpentacosanoic acid and its activated form, this compound, are fundamentally different. The free fatty acid serves as a precursor that must be taken up by the cell and activated, while the acyl-CoA is the direct substrate for a multitude of metabolic and signaling pathways. Understanding this key difference is crucial for designing experiments and interpreting results in the fields of lipid metabolism, drug development, and the study of metabolic diseases. The provided protocols offer a framework for dissecting the distinct roles of these two molecules in a research setting.

Safety Operating Guide

Essential Guide to the Safe Disposal of 12-Methylpentacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and proper disposal of laboratory chemicals is paramount to maintaining a secure work environment and adhering to regulatory standards. This guide provides a comprehensive, step-by-step procedure for the disposal of 12-Methylpentacosanoyl-CoA, a long-chain fatty acyl-CoA derivative.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is critical to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS was not found in the immediate search, related compounds are classified as potentially hazardous. Always handle the compound in a well-ventilated area, preferably under a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Avoid creating dust or aerosols. In case of inhalation, move the individual to fresh air and seek medical attention.

Step-by-Step Disposal Protocol

The proper disposal of this compound should be treated as a hazardous waste procedure, managed through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.

  • Waste Identification and Classification : Treat this compound as hazardous chemical waste. Do not dispose of it in regular trash or down the drain.[2][3] Spilled materials and any absorbent used for cleanup should also be treated as hazardous waste.[3]

  • Containerization :

    • Select a waste container that is chemically compatible with this compound and can be securely sealed with a leak-proof, screw-on cap.[4]

    • Ensure the container is clean and free of any residues that could react with the waste.

    • Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".[5]

  • Waste Segregation :

    • Store the waste container in a designated satellite accumulation area near the point of generation.[5]

    • Segregate the this compound waste from other incompatible waste streams, such as acids and bases, to prevent dangerous reactions.[4][5]

    • Do not mix solid waste with liquid waste in the same container.[4]

  • Storage :

    • Keep the waste container closed at all times, except when adding waste.[3][4]

    • Utilize secondary containment, such as a lab tray, to capture any potential spills or leaks. The secondary container should be capable of holding 110% of the volume of the primary container.[4]

    • Store the container in a locked or otherwise secured area.[1]

  • Arranging for Disposal :

    • Contact your institution's EH&S department to schedule a pickup for the hazardous waste.[5]

    • Do not transport hazardous waste yourself.[3]

  • Disposal of Empty Containers :

    • An empty container that held this compound must be triple-rinsed with a suitable solvent.[3][5]

    • The rinsate from this process must be collected and disposed of as hazardous waste.[3]

    • After triple-rinsing and air-drying, deface the original labels before disposing of the container as regular trash.[3][5]

Quantitative Data Summary

ParameterGuidelineSource
Secondary Containment VolumeMust hold 110% of the primary container's volume[4]
Maximum Accumulated WasteDo not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste[3]
Empty Container RinsingUse a solvent amount equal to approximately 5% of the container's volume for each of the three rinses[3]

Experimental Protocols

While no experimental protocols for the disposal of this compound were found, the general procedure for handling chemical waste in a laboratory setting is as follows:

Protocol for Segregation and Storage of Chemical Waste

  • Identify Waste Stream : Determine the chemical properties of the waste to be disposed of. For this compound, this would be classified as a solid or liquid biochemical waste.

  • Select Appropriate Container : Choose a designated, compatible hazardous waste container with a secure lid.

  • Label Container : Immediately affix a hazardous waste label to the container, including the chemical name and accumulation start date.

  • Add Waste : Add the this compound waste to the container, ensuring not to overfill.

  • Secure and Store : Tightly close the container and place it in a designated satellite accumulation area with secondary containment.

  • Log Waste : Record the waste in the laboratory's chemical inventory and waste log.

  • Schedule Pickup : Once the container is full or the accumulation time limit is reached, contact the institutional EH&S office for disposal.

Disposal Workflow

A Step 1: Identify as Hazardous Waste B Step 2: Select & Label Compatible Container A->B C Step 3: Segregate from Incompatible Waste B->C D Step 4: Store Securely in Secondary Containment C->D E Step 5: Arrange for EH&S Pickup D->E F Step 6: Handle Empty Containers (Triple Rinse) E->F

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.